molecular formula C10H14N2 B1147672 (S)-(-)-Nicotine CAS No. 6912-85-2

(S)-(-)-Nicotine

Cat. No.: B1147672
CAS No.: 6912-85-2
M. Wt: 162.22
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(-)-Nicotine is the primary bioactive enantiomer found in tobacco leaves, constituting over 99% of the natural plant alkaloid . This high-purity preparation is essential for research involving nicotinic acetylcholine receptors (nAChRs), to which it binds as a potent agonist, stimulating the release of neurotransmitters including dopamine, acetylcholine, and norepinephrine . Its specific binding to the α4β2 nAChR subtype, where it has the highest affinity, is critical for studying the mechanisms underlying addiction, reward, and cognition . Research applications for this compound are extensive. It is widely used in neuroscience to model and investigate the neurobiological pathways of nicotine dependence, which involves the reinforcement of dopamine release in the brain's reward circuits . Beyond addiction research, its therapeutic potential is a significant area of study. Epidemiological evidence has long suggested an inverse relationship between smoking and Parkinson's disease, pointing to nicotine's potential neuroprotective properties . Consequently, this compound is a vital tool for probing its potential to delay the onset or progression of neurodegenerative conditions such as Parkinson's and Alzheimer's disease . Studies also explore its cognitive-enhancing effects, particularly in individuals with underlying deficits, such as those associated with schizophrenia or HIV-associated neurocognitive disorders . Furthermore, recent research highlights its role in a newly identified 'emergency brake' mechanism in medial habenula (MHb) neurons, a finding that opens new possibilities for understanding and treating nicotine addiction . This product is intended solely for scientific investigation in controlled laboratory environments.

Properties

CAS No.

6912-85-2

Molecular Formula

C10H14N2

Molecular Weight

162.22

Purity

>95%

Synonyms

(S)-3-(1-methylpyrrolidin-2-yl)pyridine

Origin of Product

United States

Stereochemical Purity and Enantiomeric Considerations of S Nicotine

Analytical Methodologies for Enantiomeric Resolution and Purity Assessment

The determination of the enantiomeric ratio of nicotine (B1678760) is crucial for identifying its source (natural vs. synthetic) and ensuring its stereochemical purity. coresta.orgresearchgate.net The separation of enantiomers is achieved by exploiting their interactions with a chiral environment, such as a chiral stationary phase in chromatography or a chiral complexing agent in spectroscopy, to form diastereomeric complexes with distinct physicochemical properties. nih.gov Key analytical techniques employed for this purpose include chromatography and spectroscopy. nih.govacs.orgnih.gov

Chromatography is a powerful tool for the chiral separation of nicotine enantiomers. Both gas and liquid chromatography are extensively used, employing specialized chiral stationary phases to achieve resolution. nih.govacs.org

Gas chromatography, often coupled with mass spectrometry (GC-MS), has been widely applied for the chiral analysis of nicotine. nih.gov The separation is accomplished using capillary columns coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative.

One early method developed in 1987 involved the demethylation of nicotine to nornicotine (B190312), followed by derivatization with a chiral acid, (-)-camphanic acid, to form diastereomeric amides that could be separated on a standard capillary GC column. nih.govacs.org More direct methods utilize chiral columns to separate the enantiomers without derivatization. For instance, Perfetti and Coleman used cyclodexB and Rt-BDEX chiral GC columns to separate and quantify nicotine enantiomers in tobacco and tobacco smoke, achieving near-baseline resolution. acs.orgresearchgate.net Other studies have employed columns like the Beta DEX 120 and CHIRALDEX G-TA. nih.govacs.org While effective, some GC methods can have long retention times, and achieving complete baseline separation can be challenging. nih.govreynoldsscience.com Research has also shown that during pyrolysis simulating smoking, no significant racemization of (S)-nicotine to (R)-nicotine occurs over a wide temperature range. researchgate.netacs.org

MethodChiral ColumnKey FindingsReference(s)
Derivatization GCCapillary GC (non-chiral)Required demethylation and derivatization with (-)-camphanic acid. Showed enantiomeric purity >98%. nih.gov, acs.org
Chiral GCcyclodexB, Rt-BDEXAchieved near-baseline resolution. Detection limit for (R)-isomer was ~2%. acs.org, researchgate.net, coresta.org
Chiral GC-MSBeta DEX 120Used to differentiate tobacco-derived vs. synthetic nicotine in e-liquids. nih.gov, acs.org
Chiral GC-MSCHIRALDEX G-TARetention times were considered excessively long and peaks were not fully separated. nih.gov, acs.org
Pyrolysis-GC/MSCyclodex-BShowed no significant increase in (R)-nicotine levels across a pyrolysis range of 200-1000°C. researchgate.net

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is extensively employed for the chiral separation of nicotine and is often favored for its excellent separation efficiency and shorter analysis times compared to GC. nih.govreynoldsscience.com The success of the separation is highly dependent on the choice of the chiral stationary phase (CSP), chiral selectors, and the composition of the mobile phase. acs.org

Various CSPs have been utilized, including polysaccharide-based columns (e.g., Chiralcel OJ-3) and macrocyclic glycopeptide stationary phases. nih.gov For example, a method using a Chiracel OJ-3 column detected small percentages (0.21–2.19%) of (R)-nicotine in tobacco-derived samples. nih.gov Hellinghausen et al. achieved a rapid separation in under 20 seconds using a modified macrocyclic glycopeptide stationary phase. acs.org Another effective method used an AZYP Nicoshell chiral column with an isocratic mobile phase of 0.2% ammonium (B1175870) formate (B1220265) in methanol, measuring absorption at 260 nm. coresta.org The use of LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, allowing for the determination of nicotine enantiomers in various products, including e-liquids. nih.govcoresta.org

MethodChiral Column/Stationary PhaseMobile Phase ExampleKey FindingsReference(s)
HPLC-UVAZYP Nicoshell (4.6 x 100 mm)0.2% ammonium formate in methanolGood separation for quantitation in e-liquids. coresta.org
LC-MS/MSChiracel OJ-3Isocratic conditionsDetected 0.21–2.19% (R)-nicotine in tobacco-derived nicotine. nih.gov
Ultrafast LCModified macrocyclic glycopeptideMethanol and ammonium formateRapid enantioseparation in < 20 seconds with Rs = 2.6. nih.gov, acs.org
LC-MSModified macrocyclic glycopeptide bonded to superficially porous particlesMethanol and ammonium trifluoroacetateVery short retention time (< 2 min) with Rs = 3.0. nih.gov, acs.org
HPLC-UVChiral α1-acid glycoproteinDipotassium phosphate, decanoic acid, and methanolSensitive and reproducible method. acs.org

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer an alternative approach for the identification and quantification of nicotine enantiomers. nih.govacs.org

NMR spectroscopy is a widely used technique to identify and quantify nicotine enantiomers. nih.govacs.org Since enantiomers are indistinguishable in a non-chiral environment, the method requires the use of a chiral complexing agent, also known as a chiral shift reagent. This reagent interacts with the (S)- and (R)-nicotine enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable signals in the NMR spectrum.

One study demonstrated the utility of ¹³C NMR spectroscopy with the chiral lanthanide complex tris-[3-(trifluoromethyl-hydroxymethylene)-(+)-camphorato]-ytterbium [Yb(tfc)₃]. nih.govnih.gov The authors reported that ¹³C NMR was more favorable than ¹H NMR because the proton resonances were broad and sensitive to small changes in the sample composition. nih.govnih.gov Using ¹³C NMR, the C2' resonance of nicotine allowed for the precise determination of the (S)- to (R)-nicotine ratio, with a detection limit of at least 1% for (R)-nicotine. nih.gov

Conversely, ¹H NMR has also been successfully used. A method described in 1996 used l,l′-binaphthyl-2,2′-diylphosphoric acid as the chiral complexing agent, which produced two distinct multiplets for the (R)- and (S)-enantiomers in a racemic sample. nih.govacs.org More recently, ¹H NMR has been applied to determine the enantiomeric ratio in e-liquids to infer whether the nicotine source was natural or synthetic. nih.govacs.orgresearchgate.net

Analytical Approaches to (S)-(-)-Nicotine: A Deep Dive into Stereochemical and Isotopic Analysis

This compound, the predominant enantiomer of nicotine found in the Nicotiana tabacum plant, is a subject of extensive scientific scrutiny. nih.gov Its unique stereochemical properties and isotopic signature provide a wealth of information for researchers. This article explores key analytical techniques used to investigate the stereochemical purity and isotopic composition of this compound, offering insights into its origin and characteristics.

2

The chirality of nicotine, arising from a stereocenter at the 2'-position of the pyrrolidine (B122466) ring, results in two enantiomers: this compound and (R)-(+)-nicotine. nih.gov Naturally occurring nicotine is almost exclusively the (S)-enantiomer. nih.gov The determination of the enantiomeric composition is crucial for identifying the source of nicotine, as synthetic nicotine is often produced as a racemic mixture (equal parts of both enantiomers). nih.govresearchgate.net

2 Polarimetry

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a chiral substance. nih.gov This method is instrumental in determining the enantiomeric excess and specific rotation of optically active compounds like nicotine. researchgate.netnih.gov

The two enantiomers of nicotine, this compound and (R)-(+)-nicotine, are optically active and exhibit specific rotations of -169° and +169°, respectively. nih.govresearchgate.net A polarimeter can be used to measure the optical rotation of a nicotine sample, which can then be used to calculate the specific rotation and the enantiomeric excess. nih.govnih.gov For instance, a racemic mixture of nicotine is expected to have an optical rotation of 0.0°. nih.gov However, slight deviations have been observed in some synthetic nicotine products, potentially due to the presence of chiral flavoring agents or a slight excess of the (S)-enantiomer. nih.gov While not as commonly used for e-liquid analysis, polarimetry has been employed to identify the presence of nicotine enantiomers in such products and is often used in conjunction with other methods like NMR spectroscopy or gas chromatography-mass spectrometry for more precise results. nih.govnih.gov

Table 1: Specific Rotation of Nicotine Enantiomers

EnantiomerSpecific Rotation ([α]D20)
This compound-169°
(R)-(+)-Nicotine+169°

This table presents the characteristic specific rotation values for the two enantiomers of nicotine.

3 Isotopic Analysis for Source Identification

Isotopic analysis provides a powerful tool for determining the geographical and botanical origin of nicotine. By examining the ratios of stable isotopes of elements like hydrogen and carbon at specific atomic positions within the nicotine molecule, scientists can uncover clues about the plant's growing environment and metabolic pathways. tandfonline.comfmach.ittandfonline.com

1 Site-Specific Natural Isotope Fractionation Nuclear Magnetic Resonance (SNIF-NMR)

Introduced in 1981 by Martin and Martin, Site-Specific Natural Isotope Fractionation Nuclear Magnetic Resonance (SNIF-NMR) is a technique that determines the site-specific isotope ratios of deuterium (B1214612) to protium (B1232500) (²H/¹H). nih.govacs.org This method has been successfully applied to authenticate the source of various compounds, including nicotine. nih.govacs.org

2 Site-Specific Peak Intensity Ratio Nuclear Magnetic Resonance (SPIR-NMR)

As an alternative to SNIF-NMR, Site-Specific Peak Intensity Ratio Nuclear Magnetic Resonance (SPIR-NMR) was developed to analyze the source of nicotine. nih.govacs.org This technique directly compares the ²H/¹H SPIR values obtained from ¹H and ²H NMR spectra. nih.govacs.org

SPIR-NMR has been successfully used to differentiate between tobacco-derived nicotine and synthetic nicotine, including racemic and (R)-nicotine samples. nih.govacs.orgresearchgate.net Research has identified that the SPIR values at specific sites on the nicotine molecule, namely positions 6, 2', and 5'β, are significantly different between natural and synthetic nicotine. researchgate.netresearchgate.net This method offers the advantage of not requiring the time-consuming quantitative measurements needed for SNIF-NMR. researchgate.net However, its application to actual tobacco products has not been extensively studied, and the influence of complex matrices on the results is not yet fully understood. sciengine.com

Table 2: Discriminant Sites in Nicotine for SPIR-NMR Analysis

Molecular SiteSignificance in Distinguishing Natural vs. Synthetic Nicotine
6Highly Discriminant
2'Highly Discriminant
5'βHighly Discriminant

This table highlights the key molecular positions on the nicotine molecule that show the most significant differences in SPIR values between natural and synthetic sources.

3 Accelerated Mass Spectrometry (AMS)

Accelerated Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring long-lived radionuclides like carbon-14 (B1195169) (¹⁴C). researchgate.netwikipedia.org This method has proven to be highly effective in distinguishing between nicotine derived from tobacco and synthetic nicotine. nih.gov

The basis for this differentiation lies in the ¹⁴C content. Nicotine from the Nicotiana tabacum plant, a living organism, will have a ¹⁴C content that reflects the current atmospheric level. researchgate.net In contrast, synthetic nicotine, which is typically produced from petroleum-based starting materials, is devoid of ¹⁴C. researchgate.net The standard procedure ASTM D6866, which utilizes AMS, is the most common method for determining radiocarbon content. nih.gov Studies have shown that ¹⁴C analysis can accurately and precisely differentiate between tobacco-derived and synthetic nicotine in all tested samples. nih.govresearchgate.net AMS is an ultra-sensitive technique capable of detecting isotopic ratios at the level of 10⁻¹⁵, making it a powerful tool in various scientific fields, including biomedical research. researchgate.netwikipedia.org

Biosynthesis and Stereoselective Chemical Synthesis of S Nicotine

Enzymatic Pathways in Nicotiana Species

The biosynthesis of (S)-(-)-nicotine is a complex, multi-step process that occurs primarily in the root cortical cells of Nicotiana plants. allenpress.comkglmeridian.comresearchgate.net From the roots, it is transported via the xylem to the leaves for storage. allenpress.comkglmeridian.com The synthesis involves the convergence of two major metabolic pathways that provide the core pyridine (B92270) and pyrrolidine (B122466) ring structures. researchgate.netnumberanalytics.com

The pyridine ring is derived from nicotinic acid, which is produced through the early steps of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) pathway. allenpress.compnas.org The pyrrolidine ring originates from putrescine, a polyamine. allenpress.comresearchgate.net These two precursors are then condensed to form the nicotine (B1678760) molecule. allenpress.comnumberanalytics.com The key enzymatic steps are regulated by a cluster of genes and can be induced by factors such as wounding or herbivory as a defense mechanism. researchgate.netresearchgate.net

The biosynthesis of the pyrrolidine ring is initiated from either ornithine or arginine. allenpress.com Key enzymes in this pathway include ornithine decarboxylase (ODC) and putrescine N-methyltransferase (PMT), which catalyzes the first committed step toward nicotine. researchgate.netnumberanalytics.comresearchgate.net The N-methylputrescine is then oxidized by N-methylputrescine oxidase (MPO), a copper-containing enzyme, to form the N-methyl-Δ¹-pyrrolinium cation. allenpress.comkglmeridian.com

Simultaneously, the pyridine ring precursor, nicotinic acid, is synthesized from aspartate via the NAD pathway, involving enzymes like aspartate oxidase (AO) and quinolinate phosphoribosyltransferase (QPT). kglmeridian.compnas.org It is proposed that nicotinic acid is reduced to 3,6-dihydronicotinic acid before the final condensation step. allenpress.comkglmeridian.com The coupling of the N-methyl-Δ¹-pyrrolinium cation with the nicotinic acid derivative is a critical step, believed to be catalyzed by berberine (B55584) bridge enzyme-like (BBL) proteins and an isoflavone (B191592) reductase-like protein known as A622. pnas.org

Table 1: Key Enzymes in the Biosynthesis of this compound in Nicotiana Species

EnzymeAbbreviationPathwayFunctionReference
Ornithine DecarboxylaseODCPyrrolidine PathwayCatalyzes the decarboxylation of ornithine to form putrescine. allenpress.comnumberanalytics.comresearchgate.net
Putrescine N-methyltransferasePMTPyrrolidine PathwayCatalyzes the methylation of putrescine to form N-methylputrescine, the first committed step in nicotine synthesis. allenpress.comnumberanalytics.comresearchgate.net
N-methylputrescine OxidaseMPOPyrrolidine PathwayCatalyzes the oxidative deamination of N-methylputrescine to form the N-methyl-Δ¹-pyrrolinium cation. allenpress.comkglmeridian.com
Aspartate OxidaseAOPyridine PathwayInvolved in the initial steps of synthesizing the pyridine ring precursor from aspartate. kglmeridian.compnas.org
Quinolinate PhosphoribosyltransferaseQPTPyridine PathwayConverts quinolinic acid to a nicotinic acid nucleotide, contributing to the pyridine ring structure. Its activity increases with wound-induced nicotine production. allenpress.comkglmeridian.comresearchgate.net
Berberine Bridge Enzyme-likeBBLCondensation StepThought to be involved in the final coupling of the pyridine and pyrrolidine rings. pnas.org

Laboratory Synthesis Approaches for Chiral Purity

The demand for enantiomerically pure this compound, particularly for synthetic nicotine products free from tobacco-derived impurities, has spurred the development of various laboratory synthesis methods. mdpi.comscirp.org Achieving high chiral purity is a central challenge, addressed through strategies such as asymmetric synthesis, resolution of racemates, and synthesis from chiral precursors. mdpi.com

One common and effective strategy is the resolution of a racemic mixture of (R,S)-nicotine. This involves using a chiral resolving agent to form diastereomeric salts that have different solubilities, allowing them to be separated by crystallization. google.com Various chiral acids, particularly derivatives of tartaric acid, have been successfully employed. For instance, using dibenzoyl-d-tartaric acid in an isopropanol-methanol solvent mixture can yield (S)-nicotine with high chiral purity (99.5%) and a good yield (57.6%). google.com Another approach involves the enantioseparation of the precursor nornicotine (B190312) using chiral acids like N-lauroyl-(R)-alanine, followed by methylation to yield (S)-nicotine. mdpi.comresearchgate.net

Asymmetric synthesis aims to create the desired enantiomer directly. This can be achieved by using chiral auxiliaries or catalysts. One patented method involves condensing 3-pyridinecarboxaldehyde (B140518) with (R)-tert-butylsulfinamide to establish the chiral center early in the synthesis, leading to (S)-nicotine with high chiral purity. google.com Another approach is the asymmetric addition of a pyridyl Grignard reagent to a chiral sulfinimine, where the choice of solvent can selectively promote the formation of the diastereomer that leads to (S)-nicotine. rsc.orgresearchgate.net Catalytic asymmetric synthesis, such as the enantioselective reduction of a ketone precursor using a chiral spiro-borate ester catalyst, has also been developed to produce nicotine derivatives with good enantiomeric purity. nih.gov

Table 2: Comparison of Selected Laboratory Synthesis Approaches for this compound

MethodKey Reagents/StrategyReported YieldReported Chiral Purity / Enantiomeric Excess (ee)Reference
Chiral Resolution of (R,S)-NicotineDibenzoyl-d-tartaric acid; isopropanol-methanol solvent57.6%99.5% chiral purity google.com
Chiral Resolution of (R,S)-NicotineDi-p-toluoyl-d-tartaric acid60%88% chiral purity google.com
Chiral Resolution of (R,S)-Nornicotine & MethylationN-lauroyl-(R)-alanine as resolving agent94% (methylation step)92% ee (for S-nornicotine), 91% ee (final S-nicotine) mdpi.com
Asymmetric Synthesis(R)-tert-butylsulfinamide as chiral auxiliaryNot specifiedHigh chiral purity google.com
Stereodivergent SynthesisAsymmetric addition of pyridyl Grignard reagent to a chiral sulfinimineHigh yieldsNot specified rsc.org
Chiral Resolution of Racemic Alcohol Intermediate(S)-Ibuprofen as chiral resolving agentNot specifiedHigh enantiopurity scirp.org

Metabolism and Biotransformation of S Nicotine

Key Metabolic Enzymes and Pathways

The metabolism of (S)-(-)-Nicotine is catalyzed by several enzyme superfamilies. The main enzymes responsible for its biotransformation are Cytochrome P450s (CYPs), which account for 70–80% of the metabolic clearance, followed by Uridine Diphosphate-Glucuronosyltransferases (UGTs), and Flavin-Containing Monooxygenase 3 (FMO3). mdpi.comnih.gov

Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2D6, CYP2B6)

The Cytochrome P450 (CYP) superfamily of enzymes plays the most significant role in the oxidative metabolism of nicotine (B1678760).

CYP2A6: This enzyme is the principal catalyst for nicotine metabolism in humans. alliedacademies.orgalliedacademies.org It is primarily responsible for the C-oxidation of nicotine, which accounts for 70-80% of its metabolic inactivation. nih.govnih.gov The process involves two main steps: the initial 5'-hydroxylation of nicotine to form an unstable intermediate, nicotine-Δ1′(5′)-iminium ion, followed by its conversion to cotinine (B1669453). nih.govnih.gov CYP2A6 is responsible for the vast majority of this conversion. nih.govnih.gov Genetic variations (polymorphisms) in the CYP2A6 gene lead to considerable interindividual differences in the rate of nicotine metabolism, categorizing individuals as slow, intermediate, or normal metabolizers. alliedacademies.orgnih.govnih.gov

CYP2B6: CYP2B6 also contributes to the C-oxidation of nicotine, particularly at higher substrate concentrations. nih.govclinpgx.org Its activity is generally lower than that of CYP2A6. nih.gov Along with CYP2A6, CYP2B6 is involved in the conversion of nicotine to cotinine. clinpgx.orgmedcraveonline.com

Kinetic Parameters of CYP Enzymes in Nicotine C-oxidation nih.gov
EnzymeKm (μM)Vmax (nmol/min per nmol P450)
CYP2A611.011.0
CYP2B61058.2
CYP2D61328.6

Uridine Diphosphate-Glucuronosyltransferases (UGT)

Glucuronidation represents a secondary but important pathway in nicotine metabolism, accounting for approximately 3-5% of its elimination. nih.gov This process involves the conjugation of nicotine with glucuronic acid, which increases its water solubility and facilitates its excretion in urine. mdpi.comresearchgate.net

Several UGT isoforms are capable of nicotine glucuronidation, including UGT1A1, UGT1A4, UGT1A9, and UGT2B7. mdpi.com However, UGT2B10 has been identified as the primary enzyme responsible for the N-glucuronidation of both nicotine and its major metabolite, cotinine, in the human liver. mdpi.comoup.comnih.gov UGT2B10 exhibits a high affinity for nicotine, with a Km value (0.29 mM) similar to that observed in human liver microsomes (0.33 mM), underscoring its prominent role. mdpi.comnih.gov In contrast, UGT1A4 has an almost 10-fold greater Km value (2.4 mM). nih.gov

Flavin-Containing Monooxygenase 3 (FMO3)

The N-oxidation of the pyrrolidine (B122466) nitrogen of nicotine is catalyzed by Flavin-Containing Monooxygenase 3 (FMO3), leading to the formation of nicotine N'-oxide. nih.govnih.gov This pathway accounts for about 4-7% of nicotine metabolism. nih.govaacrjournals.org The conversion is highly stereoselective in humans, primarily forming the trans-isomer of nicotine N'-oxide. nih.gov While FMO3 is mainly a hepatic enzyme, it is also expressed in the brain. nih.govresearchgate.net In individuals with deficient CYP2A6 activity, the contribution of FMOs to nicotine metabolism can increase significantly, with urinary levels of nicotine N'-oxide rising substantially. aacrjournals.orgaacrjournals.org Other FMO enzymes, such as FMO1, also exhibit activity against nicotine. nih.govaacrjournals.org

Aldehyde Oxidase

Aldehyde oxidase (AOX) is a cytosolic enzyme that plays a crucial role in the second step of cotinine formation. nih.govresearchgate.net Following the initial oxidation of nicotine by CYP2A6 to nicotine-Δ1′(5′)-iminium ion, AOX catalyzes the oxidation of this iminium ion to cotinine. clinpgx.orgresearchgate.net This step can also be catalyzed by CYP2A6 itself. researchgate.net AOX is expressed in various tissues, including the lungs, and its metabolic activity on the nicotine iminium ion has been shown to generate reactive oxygen species. researchgate.netnih.gov

Amine N-methyltransferase

A minor, non-oxidative pathway of nicotine metabolism involves the methylation of the pyridine (B92270) nitrogen, catalyzed by Amine N-methyltransferase. nih.govwikipedia.org This reaction results in the formation of the nicotine isomethonium ion. nih.gov This enzyme can act on a wide range of amines, including nicotine. wikipedia.org

Major Metabolites and Their Formation Pathways

The biotransformation of this compound results in the formation of six primary metabolites, with cotinine being the most significant. nih.govmdpi.com

Cotinine: As the major metabolite, cotinine accounts for 70-80% of nicotine's metabolic conversion. nih.govnih.gov Its formation is a two-step process initiated by CYP2A6, which forms nicotine-Δ1′(5′)-iminium ion. nih.govnih.gov This intermediate is then oxidized to cotinine by either aldehyde oxidase or CYP2A6. researchgate.netresearchgate.net

trans-3'-hydroxycotinine: This is the primary metabolite of cotinine and the most abundant nicotine metabolite found in urine. alliedacademies.orgnih.gov The conversion of cotinine to trans-3'-hydroxycotinine is also catalyzed predominantly by CYP2A6. alliedacademies.orgnih.gov

Nicotine N'-oxide: This metabolite is formed through the N-oxidation of the pyrrolidine nitrogen of nicotine, a reaction catalyzed by FMO3. nih.govaacrjournals.org It constitutes about 4-7% of the metabolized nicotine. nih.gov

Nicotine-N-glucuronide: Formed via the direct conjugation of nicotine with glucuronic acid, this metabolite accounts for 3-5% of nicotine elimination. nih.gov The reaction is primarily catalyzed by the enzyme UGT2B10. mdpi.comnih.gov

Other Minor Metabolites: Other metabolites formed in smaller quantities include nornicotine (B190312), nicotine isomethonium ion, and 2'-hydroxynicotine. mdpi.com Nornicotine can be formed through N-demethylation. The nicotine isomethonium ion is produced by the action of Amine N-methyltransferase. nih.govwikipedia.org

Major Metabolites of this compound and Their Formation Pathways
MetabolitePercentage of MetabolismPrimary Enzyme(s) / PathwayReference
Cotinine70-80%CYP2A6, Aldehyde Oxidase nih.govnih.govresearchgate.net
trans-3'-hydroxycotinineMajor metabolite of cotinineCYP2A6 alliedacademies.orgnih.gov
Nicotine N'-oxide4-7%Flavin-Containing Monooxygenase 3 (FMO3) nih.govaacrjournals.org
Nicotine-N-glucuronide3-5%Uridine Diphosphate-Glucuronosyltransferase (UGT2B10) mdpi.comnih.govnih.gov
Nicotine isomethonium ionMinorAmine N-methyltransferase nih.govwikipedia.org
NornicotineMinorN-demethylation (CYP-mediated) mdpi.com

Cotinine Pathway

The most significant metabolic route for this compound is its conversion to cotinine, a process that accounts for approximately 70-80% of its metabolism in humans. nih.govdrlogy.com This transformation is a two-step process. Initially, the cytochrome P450 enzyme CYP2A6, and to a lesser extent CYP2B6, catalyzes the C-oxidation of nicotine to form a nicotine-Δ1'(5')-iminium ion intermediate. nih.govresearchgate.net This unstable intermediate is then converted to cotinine by a cytoplasmic enzyme, aldehyde oxidase. nih.govbohrium.com The formation of cotinine is a critical step as it is the major proximate metabolite of nicotine. nih.gov

Hydroxycotinine Formation (e.g., trans-3′-Hydroxycotinine)

Cotinine itself is further metabolized, primarily to trans-3′-hydroxycotinine. nih.govnih.gov This reaction is also predominantly catalyzed by the CYP2A6 enzyme. nih.govbevital.no Trans-3′-hydroxycotinine is a major metabolite of nicotine found in urine and its formation is a key step in the further breakdown and elimination of nicotine-related compounds from the body. nih.govacs.org The ratio of trans-3'-hydroxycotinine to cotinine is often used as a biomarker for CYP2A6 enzyme activity. nih.govnih.gov

Nornicotine Conversion

A minor but notable pathway in the metabolism of this compound is its N-demethylation to form nornicotine. researchgate.net This conversion is catalyzed by cytochrome P450 enzymes, with CYP2A6 and CYP2B6 being the primary contributors. researchgate.net In tobacco plants, this conversion is mediated by a specific group of cytochrome P450 enzymes, namely the CYP82E family. nih.govresearchgate.netpnas.orgnih.gov While typically a minor metabolite in humans, the formation of nornicotine is significant as it is a precursor to the potent carcinogen N'-nitrosonornicotine (NNN). nih.govresearchgate.net

Glucuronidation Products (e.g., (S)-Nicotine-N-β-Glucuronide, Cotinine Glucuronide)

Glucuronidation represents a significant phase II metabolic pathway for this compound and its metabolites. This process involves the attachment of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its excretion. The formation of (S)-Nicotine-N-β-Glucuronide and Cotinine Glucuronide is primarily catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) 2B10. researchgate.netaacrjournals.orgnih.gov UGT1A4 plays a minor role in this process. researchgate.net These glucuronide conjugates are important urinary metabolites of nicotine. nih.govaacrjournals.org

Factors Modulating this compound Metabolism

The rate and pattern of this compound metabolism can vary considerably among individuals. A primary factor contributing to this variability is genetic makeup, specifically variations in the genes that code for the key metabolic enzymes.

Genetic Variations in Metabolic Enzymes

Genetic polymorphisms in the genes encoding metabolic enzymes play a crucial role in the inter-individual differences observed in this compound metabolism.

The gene encoding the CYP2A6 enzyme, the primary enzyme responsible for the metabolic inactivation of nicotine to cotinine, is highly polymorphic. nih.govtandfonline.comnih.gov Individuals with certain genetic variants of CYP2A6 have reduced enzyme activity, leading to slower metabolism of nicotine. alliedacademies.orgresearchgate.net For example, alleles like CYP2A64, CYP2A67, and CYP2A69 are associated with decreased nicotine metabolism. researchgate.net Conversely, variants such as CYP2A61B can lead to increased enzyme activity and faster nicotine metabolism. tandfonline.com These genetic differences in CYP2A6 activity have been shown to influence smoking behavior and nicotine dependence. nih.govalliedacademies.org

Table 1: Key Metabolic Pathways of this compound

Pathway Primary Enzyme(s) Key Metabolite(s)
Cotinine Pathway CYP2A6, Aldehyde Oxidase Cotinine
Hydroxycotinine Formation CYP2A6 trans-3′-Hydroxycotinine
Nornicotine Conversion CYP2A6, CYP2B6 Nornicotine
Glucuronidation UGT2B10 (S)-Nicotine-N-β-Glucuronide, Cotinine Glucuronide
N-oxidation FMO3 Nicotine N-oxide

Table 2: Influence of Genetic Variations on this compound Metabolism

Gene Variant Type Effect on Metabolism
CYP2A6 Reduced function alleles (e.g., CYP2A6\4, *CYP2A6\7*) Slower conversion of nicotine to cotinine
CYP2A6 Increased function alleles (e.g., CYP2A6\1B*) Faster conversion of nicotine to cotinine
UGT2B10 Reduced function variants Decreased glucuronidation of nicotine and cotinine

Influence of Diet and Other Xenobiotics

The biotransformation of this compound is a complex process significantly modulated by external factors, including dietary habits and exposure to other foreign chemical compounds, known as xenobiotics. The primary enzyme responsible for the metabolic clearance of nicotine is cytochrome P450 2A6 (CYP2A6), which converts nicotine to its main metabolite, cotinine. alliedacademies.orgnih.govalliedacademies.org The activity of CYP2A6 can be induced or inhibited by various substances, thereby altering the rate of nicotine metabolism. alliedacademies.orgxcode.life This modulation has significant implications for the duration of nicotine's effects in the body.

Dietary Influences on Nicotine Metabolism

Dietary components can substantially alter the rate of nicotine metabolism by affecting the activity of liver enzymes, particularly CYP2A6. alliedacademies.org Foods and nutrients can either enhance (induce) or decrease (inhibit) the enzyme's function. alliedacademies.org

Inducers of Nicotine Metabolism

Cruciferous Vegetables: Vegetables such as broccoli, brussels sprouts, and cabbage contain compounds that are known to enhance the activity of liver enzymes. alliedacademies.orgalliedacademies.org Research has indicated that consuming 500 g/day of broccoli can increase CYP2A6 enzyme activity by 1.4 to 5.5 times. f1000research.com

Beef Liver: Studies have shown that consumption of foods rich in the CYP2A6 enzyme, such as beef liver, can lead to an increased excretion of cotinine in the urine, indicating a higher rate of nicotine metabolism. f1000research.com

Inhibitors of Nicotine Metabolism

Conversely, some dietary components can inhibit CYP2A6 activity, slowing down nicotine metabolism and prolonging its presence in the body. alliedacademies.orgalliedacademies.org

Grapefruit: This citrus fruit is a well-known inhibitor of various cytochrome P450 enzymes, including CYP2A6. alliedacademies.orgalliedacademies.org

Natural Compounds: A variety of naturally occurring substances have been identified as potential CYP2A6 inhibitors. nih.gov For instance, flavonoids derived from Ginkgo Biloba have been shown to inhibit the mouse ortholog for human CYP2A6. nih.gov Other compounds with inhibitory potential include certain coumarins, kaempferol, and vanillin. nih.gov

The following table summarizes the effects of various dietary components on this compound metabolism.

Table 1: Influence of Dietary Components on this compound Metabolism

Dietary Component Effect on CYP2A6 Activity Impact on Nicotine Metabolism Rate
Cruciferous Vegetables (e.g., Broccoli) Induction Acceleration alliedacademies.orgalliedacademies.orgf1000research.com
High-Protein Diets Induction Acceleration alliedacademies.orgalliedacademies.org
Beef Liver Induction Acceleration f1000research.com
Grapefruit Inhibition Deceleration alliedacademies.orgalliedacademies.org

Influence of Other Xenobiotics

Xenobiotics, which are foreign chemical substances, can also significantly influence the biotransformation of nicotine. These can include compounds found within tobacco smoke itself, as well as other drugs and environmental chemicals.

The activity of CYP2A6 is a critical factor in the metabolic activation of many procarcinogens found in tobacco, such as the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). researchgate.net The interplay between nicotine metabolism and the biotransformation of other xenobiotics is therefore complex.

Some xenobiotics act as inhibitors of CYP2A6, thereby slowing nicotine metabolism.

Menthofuran: This compound is a potent mechanism-based inactivator of CYP2A6. researchgate.net

β-Nicotyrine: This tobacco alkaloid, produced from the pyrolysis of nicotine, has been shown to inhibit nicotine metabolism. researchgate.net

Methoxsalen: This compound has been demonstrated in human studies to decrease the rate of nicotine metabolism. nih.gov

Other xenobiotics can act as inducers.

Alcohol: The consumption of alcohol has been shown to induce CYP2A6 activity, which can accelerate the breakdown of nicotine. alliedacademies.orgalliedacademies.org

Caffeine (B1668208): Sharing similar metabolic pathways with nicotine, heavy consumption of caffeine may lead to a faster rate of nicotine metabolism. alliedacademies.orgalliedacademies.org

The following table provides a summary of the effects of selected xenobiotics on this compound metabolism.

Table 2: Influence of Other Xenobiotics on this compound Metabolism

Xenobiotic Effect on CYP2A6 Activity Impact on Nicotine Metabolism Rate
Alcohol Induction Acceleration alliedacademies.orgalliedacademies.org
Caffeine Induction Acceleration alliedacademies.orgalliedacademies.org
Methoxsalen Inhibition Deceleration nih.gov
Menthofuran Inhibition Deceleration researchgate.net

Molecular and Cellular Pharmacology of S Nicotine

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) as Primary Targets

(S)-(-)-Nicotine acts as an agonist at most nAChR subtypes, meaning it binds to and activates the receptor. wikipedia.org However, it can act as an antagonist at the α9 and α10 nAChR subunits. wikipedia.org The activation of nAChRs by nicotine (B1678760) leads to a conformational change in the receptor, opening an intrinsic ion channel permeable to cations such as sodium, potassium, and calcium. nih.gov This influx of cations depolarizes the cell membrane, leading to an excitatory postsynaptic potential in neurons and initiating various intracellular signaling cascades. wikipedia.org

Subunit Composition and Stoichiometry (e.g., α4β2, α7, α3β4, α9, α10)

Neuronal nAChRs are pentameric structures, meaning they are composed of five protein subunits arranged around a central pore. mdpi.comtandfonline.com These subunits are drawn from a large family of genetically distinct proteins, including twelve neuronal subunits in mammals (α2–α10 and β2–β4). nih.govnews-medical.net The specific combination of these subunits determines the receptor's pharmacological and physiological properties. wikipedia.org

Different nAChR subtypes exhibit varying affinities for this compound. The α4β2 subtype, for instance, is the most abundant high-affinity nicotine binding site in the mammalian brain. mdpi.comnews-medical.net The α7 subtype can form homomeric receptors (composed of five identical α7 subunits) and is also a significant target for nicotine. mdpi.comamegroups.org Other important subtypes include α3β4, often found in autonomic ganglia, and the α9 and α10 subunits, which can form heteromeric receptors (α9α10). guidetopharmacology.orgmdpi.comfrontiersin.org

The stoichiometry, or the precise number of each subunit within a pentamer, is also a critical determinant of receptor function. For example, the α4β2 nAChR can exist in two common stoichiometries: (α4)₂ (β2)₃ and (α4)₃(β2)₂. news-medical.netrupress.org These different arrangements display distinct sensitivities to agonists and antagonists. news-medical.net Chronic exposure to nicotine can influence the stoichiometry of nAChRs, favoring the assembly of certain subtypes, such as the (α3)₂(β4)₃ and (α4)₂(β2)₃ stoichiometries. rupress.orgjneurosci.org

Table 1: Common Nicotinic Acetylcholine Receptor (nAChR) Subtypes and their Characteristics

Subtype Common Stoichiometries Typical Location Role in Nicotine Action
α4β2 (α4)₂(β2)₃, (α4)₃(β2)₂ news-medical.netrupress.org Central Nervous System mdpi.com High-affinity binding, addiction news-medical.netacs.org
α7 (α7)₅ mdpi.com Central & Peripheral Nervous System, Immune Cells mdpi.commdpi.comfrontiersin.org Cognitive function, inflammation mdpi.commdpi.com
α3β4 (α3)₂(β4)₃, (α3)₃(β4)₂ jneurosci.org Autonomic Ganglia, Central Nervous System jneurosci.org Nicotine dependence, lung cancer link jneurosci.org
α9α10 α9α10 guidetopharmacology.orgmdpi.com Cochlear Hair Cells, Immune Cells guidetopharmacology.orgmdpi.com Antagonistic interaction with nicotine wikipedia.org

Receptor Distribution in Neuronal and Non-Neuronal Cells

Nicotinic acetylcholine receptors are widely distributed throughout the body, in both neuronal and a growing list of non-neuronal cell types.

Neuronal Distribution: In the central nervous system (CNS), nAChRs are found in various brain regions and are localized on presynaptic terminals, postsynaptic membranes, and even on the soma and dendrites of neurons. nih.gov Presynaptic nAChRs are particularly important as they modulate the release of a wide array of neurotransmitters, including dopamine (B1211576), glutamate (B1630785), and GABA. amegroups.orgnih.gov For example, α4β2* nAChRs are highly expressed in the thalamus and play a role in attention, while α7 nAChRs in the hippocampus are involved in enhancing glutamatergic transmission. news-medical.netamegroups.org Subunits like α6 and β3 have a more restricted distribution, primarily found in catecholaminergic neurons. guidetopharmacology.org

Non-Neuronal Distribution: The expression of nAChR subunits is not limited to the nervous system. Messenger RNAs for various nAChR subunits have been identified in a diverse range of non-neuronal cells, including:

Pulmonary epithelial cells mdpi.com

Lymphoid and immune cells (e.g., macrophages, lymphocytes) mdpi.commdpi.com

Endothelial cells mdpi.comnih.gov

Skin keratinocytes nih.gov

Gastrointestinal epithelial cells nih.gov

Oligodendrocyte progenitor cells nih.gov

The α7 nAChR subtype is a primary focus of research in non-neuronal systems, particularly in immune cells where it is implicated in regulating inflammatory responses. mdpi.com

Structural Biology of nAChRs and Ligand Binding

The intricate three-dimensional structure of nAChRs is fundamental to their function and interaction with ligands like this compound.

Recent advancements in cryo-electron microscopy (Cryo-EM) have revolutionized our understanding of nAChR architecture. This technique has provided high-resolution structures of several nAChR subtypes, including the human α4β2 and α3β4 receptors in complex with nicotine, and the α7 nAChR in various states. researchgate.netuca.edu.ar These structural blueprints have confirmed the pentameric arrangement of subunits around a central ion pore and have offered detailed insights into the conformational changes that occur upon ligand binding. uca.edu.arcam.ac.uk For instance, cryo-EM studies have revealed the structure of the α4β2 nAChR in a nicotine-induced desensitized state. uca.edu.ar

The binding site for agonists like this compound is located at the interface between two subunits in the extracellular domain. wikipedia.orgmdpi.com In heteromeric receptors such as α4β2, this interface is formed by a "principal" face, typically from an α subunit, and a "complementary" face from a non-α subunit (e.g., β2). frontiersin.orgresearchgate.net The binding pocket is characterized by a group of conserved aromatic amino acid residues. mdpi.com

The interaction between this compound and the binding pocket is multifaceted. It involves cation-π interactions between the protonated pyrrolidine (B122466) nitrogen of nicotine and the aromatic side chains of residues like tryptophan. frontiersin.orgchemrxiv.org Hydrogen bonds also play a crucial role, for instance, between the polar nitrogen of nicotine and a conserved tryptophan residue in loop B of the principal subunit. frontiersin.org Studies have shown that residues such as Trp156, Trpβ57, Tyr100, and Tyr204 are key contributors to the binding affinity of nicotinoids. acs.org The binding of an agonist causes a significant conformational change, including the "closing" of a flexible "C-loop" over the binding pocket, which is a critical step in channel gating. frontiersin.organnualreviews.org

The assembly of functional pentameric nAChRs is a complex and inefficient process that occurs within the endoplasmic reticulum (ER). nih.gov It involves a sequential series of subunit folding and oligomerization events. nih.gov For muscle-type receptors, assembly begins with the formation of an αβγ trimer, followed by the addition of a δ subunit to form a tetramer, and finally the incorporation of a second α subunit to complete the pentamer. nih.govnih.gov The proper folding of subunits, which is necessary for forming the ligand-binding sites, is a critical and regulated step. nih.govnih.gov

Molecular chaperones are involved in this assembly process, and interestingly, this compound itself can act as a "pharmacological chaperone." tandfonline.com By binding to the receptor during its biogenesis, nicotine can promote the assembly and maturation of certain nAChR subtypes, particularly those with an (α4)₂(β2)₃ stoichiometry, and enhance their transport to the cell surface. tandfonline.comrupress.org Upon agonist binding, the receptor undergoes a significant conformational change that propagates from the extracellular ligand-binding domain to the transmembrane domain, ultimately leading to the opening of the ion channel pore. annualreviews.org This allosteric mechanism allows the binding of a small molecule to trigger a large-scale structural rearrangement and a physiological response.

Receptor Activation and Ion Channel Function

The activation of nAChRs by this compound is the foundational event for its pharmacological actions. nih.gov These receptors are pentameric structures, meaning they are composed of five protein subunits arranged around a central pore. sci-hub.sederangedphysiology.com The binding of an agonist like this compound to specific sites at the interface between these subunits induces a conformational change in the receptor protein. sci-hub.sescholarpedia.org This structural shift leads to the opening of the central ion channel, a process known as gating, which allows for the rapid flow of cations across the cell membrane. wikipedia.orgscholarpedia.org

The nAChR is a non-selective cation channel, meaning it permits the passage of several different positively charged ions. wikipedia.org Upon activation by this compound, the channel opens, facilitating a rapid influx of sodium (Na+) and calcium (Ca2+) ions into the cell, along with an efflux of potassium (K+) ions. sci-hub.sescholarpedia.orgsynabs.be The net movement of positive charge is directed inward, causing a depolarization of the cell membrane. wikipedia.org This depolarization can be significant enough to trigger the opening of nearby voltage-gated calcium channels, leading to a further and more substantial increase in the intracellular Ca2+ concentration. sci-hub.sesemanticscholar.orgdrugbank.com

The influx of Na+ is a primary driver of this initial membrane depolarization. physiology.org The subsequent rise in intracellular Ca2+, sourced from both the nAChR channel itself and voltage-gated channels, acts as a critical second messenger, initiating a wide array of intracellular signaling events. sci-hub.sesemanticscholar.orgplos.org The specific permeability to Ca2+ can vary depending on the subunit composition of the nAChR subtype; for instance, homomeric α7 nAChRs are known for their high calcium permeability. sci-hub.se This influx of cations is the direct link between receptor activation and the subsequent modulation of cellular function, including neurotransmitter release and gene expression. wikipedia.orgplos.org

Table 1: Key Mechanisms of Ion Influx via nAChR Activation by this compound

Ion Mechanism of Influx/Efflux Primary Consequence References
Sodium (Na+) Influx through the nAChR pore. Rapid membrane depolarization. wikipedia.orgsci-hub.sedrugbank.comphysiology.org
Calcium (Ca2+) 1. Direct influx through the nAChR pore (especially Ca2+-permeable subtypes like α7). 2. Influx through voltage-gated calcium channels opened by membrane depolarization. 3. Mobilization from intracellular stores (e.g., endoplasmic reticulum). Acts as a crucial second messenger, triggering various intracellular signaling cascades. sci-hub.sesemanticscholar.orgdrugbank.complos.org

A fundamental characteristic of nAChRs is that they undergo desensitization following prolonged or repeated exposure to an agonist like this compound. nih.govuky.edu Desensitization is defined as a time-dependent, reversible loss of response to the agonist, even while it remains bound. uky.edu This process is an intrinsic molecular property of the receptor, which transitions from an open (active) state to a long-lived, non-conducting (desensitized) state with a high affinity for the agonist. sci-hub.senih.govuky.edu

The kinetics of desensitization are complex and often best described by a biphasic process, involving both a fast and a slow component. physiology.orgnih.gov This suggests that the receptor can enter at least two distinct desensitized states. nih.gov The rate and extent of desensitization are influenced by several factors, including the concentration of this compound, the specific subunit composition of the nAChR, and the intracellular concentration of Ca2+, which can stabilize the receptor in a deeply desensitized state. sci-hub.sephysiology.org Chronic exposure to this compound can lead to an upregulation in the number of nAChRs, which are predominantly in a desensitized, high-affinity state. uky.edu

Research comparing this compound with the endogenous agonist acetylcholine (ACh) on human α4β2-nAChRs has revealed differences in desensitization kinetics. While the fast component of desensitization is comparable, the slow component is significantly slower for this compound than for ACh, indicating that this compound induces a more prolonged state of receptor inactivation. nih.gov

Table 2: Comparative Desensitization Kinetics for human α4β2-nAChRs

Agonist Fast Component (τf) Slow Component (τs) Reference
Acetylcholine (ACh) 60.7 ± 8.3 ms 701 ± 57 ms nih.gov
This compound 73.5 ± 7.9 ms 930 ± 61 ms nih.gov

Data represents the time constants (τ) for the decay of the inward current during a 4-second agonist exposure.

Intracellular Signaling Cascades

The influx of ions, particularly Ca2+, following nAChR activation by this compound, triggers a multitude of intracellular signaling cascades. wikipedia.orgsci-hub.se These pathways involve a series of protein kinases and transcription factors that ultimately alter gene expression and modulate fundamental cellular processes such as proliferation, survival, and synaptic plasticity. nih.gov

This compound has been shown to activate a diverse array of protein kinase signaling pathways that are crucial for cellular regulation. These pathways often intersect, creating a complex signaling network.

PI3K/AKT Pathway: Activation of nAChRs by this compound leads to the phosphorylation and activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway. aacrjournals.orgnih.gov This is a major signaling network that promotes cell survival and proliferation. termedia.pltermedia.plprobiologists.com

ERK1/2 (MAPK) Pathway: The Extracellular signal-regulated kinase (ERK1/2) pathway, a key component of the Mitogen-activated protein kinase (MAPK) family, is consistently activated by this compound. frontiersin.orgoup.com This activation can be mediated by upstream proteins like Ras and Raf and is strongly linked to the regulation of cell proliferation and gene expression. aacrjournals.orgnih.gov

JAK/Stat3 Pathway: this compound stimulates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly leading to the phosphorylation and activation of JAK2 and STAT3. nih.govtermedia.pltermedia.pl This pathway is implicated in regulating anti-inflammatory responses and cell proliferation. oup.comoup.com

Protein Kinase C (PKC) Pathway: In several cell types, this compound exposure increases the activity of Protein Kinase C (PKC). nih.govnih.gov Activated PKC can phosphorylate various downstream targets, contributing to cell survival signaling. oup.comnih.gov

Src Kinase Pathway: this compound can induce the activation of Src, a non-receptor tyrosine kinase. probiologists.comnih.gov Activated Src can, in turn, trigger other pro-proliferative pathways, including the PI3K/AKT and JAK/STAT pathways. nih.gov

p38 MAPK Pathway: In addition to ERK1/2, this compound can also induce the phosphorylation of p38 MAPK, another member of the MAPK family, which is often involved in cellular responses to stress. termedia.pltermedia.plresearchgate.net

Table 3: Protein Kinase Pathways Activated by this compound

Pathway Key Mediators Associated Cellular Functions References
PI3K/AKT PI3K, AKT (Protein Kinase B) Cell survival, proliferation, glucose metabolism. aacrjournals.orgnih.govtermedia.pltermedia.plprobiologists.com
ERK1/2 (MAPK) Ras, Raf, MEK, ERK1/2 Cell proliferation, differentiation, gene expression. aacrjournals.orgnih.govfrontiersin.orgoup.com
JAK/STAT JAK2, STAT3 Cell proliferation, anti-inflammatory responses, gene expression. nih.govtermedia.pltermedia.ploup.comoup.com
PKC Protein Kinase C Cell survival, cell cycle progression. nih.govoup.comnih.gov
Src Src family kinases Cell migration, proliferation, activation of other pathways (e.g., PI3K/AKT). nih.govprobiologists.comnih.gov

| p38 MAPK | p38 | Stress responses, inflammation. | termedia.pltermedia.plresearchgate.net |

The transcription factor Cyclic AMP Response Element Binding Protein (CREB) is a key molecule in mediating long-term changes in neuronal function, including synaptic plasticity and memory. nih.govplos.org this compound exposure leads to the phosphorylation and activation of CREB. plos.orgnih.gov This activation is not typically direct but occurs downstream of other signaling events triggered by nAChR activation. The this compound-induced rise in intracellular Ca2+ can activate calcium/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate CREB. nih.govresearchgate.net Additionally, the activation of the ERK/MAPK pathway can also lead to CREB phosphorylation. plos.org Once phosphorylated, CREB binds to specific DNA sequences (cAMP response elements) in the promoters of target genes, thereby regulating their transcription. nih.govfrontiersin.org

Ras proteins are small GTPases that act as molecular switches in numerous signaling pathways. Long-term exposure to this compound has been shown to elicit Ras signaling. nih.govnih.gov The activation of nAChRs can lead to the activation of Ras, which then serves as a critical upstream activator for mitogenic cascades, most notably the Raf/MEK/ERK pathway. aacrjournals.orgprobiologists.comnih.gov By targeting the Ras pathway, this compound can induce the expression of proteins like cyclin D1, which disrupts cell cycle checkpoints and promotes cell cycle progression. nih.gov

Interaction with Other Receptors (e.g., β-Adrenoceptors, Epidermal Growth Factor Receptor)

Beyond its well-documented effects on nicotinic acetylcholine receptors (nAChRs), this compound also interacts with other receptor systems, notably β-adrenoceptors (β-ARs) and the Epidermal Growth Factor Receptor (EGFR). These interactions contribute to its broad physiological and pathological effects.

This compound and β-Adrenoceptors:

This compound can functionally interact with β-adrenoceptors, leading to cellular proliferation, particularly in the context of cancer. oup.comoup.com Studies have shown that nicotine's stimulatory effects on gastric cancer cell growth are mediated through β-adrenoceptors. oup.comoup.com This action is not dependent on nAChRs, as selective antagonists for β1- and β2-adrenoceptors can block nicotine-induced cell growth. oup.com The mechanism involves the activation of a downstream signaling cascade, including Protein Kinase C (PKC), Extracellular signal-regulated kinases (ERK1/2), and Cyclooxygenase-2 (COX-2). oup.comoup.com In some cancer cell lines, nicotine has been shown to function as a β-adrenergic receptor agonist. oup.com Furthermore, nicotine administration can increase the expression of β1- and β2-adrenoceptors in tumors. tandfonline.com The interaction is also linked to the release of catecholamines like adrenaline, which can then act on β-adrenoceptors to promote tumor growth. tandfonline.com

This compound and Epidermal Growth Factor Receptor (EGFR):

This compound exposure can lead to the sensitization and activation of the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation. nih.gov This interaction is implicated in the progression of certain cancers. nih.gov The process involves nicotine binding to nAChRs, which then triggers the activation and internalization of EGFR. nih.gov This cross-talk between nAChRs and EGFR stimulates downstream mitogenic pathways, such as the Src/ERK1/2 pathway, leading to cell cycle progression. nih.gov In the context of lung cancer, cigarette smoke, which contains nicotine, has been shown to upregulate EGFR mRNA expression and induce its activation, resulting in increased mucin production, a hallmark of chronic obstructive pulmonary disease. physiology.org This EGFR activation can be inhibited by specific EGFR tyrosine kinase inhibitors. physiology.org Research also suggests that nicotine can induce resistance to EGFR tyrosine kinase inhibitors in non-small-cell lung cancer cells, a phenomenon mediated by the α1 nAChR subunit. nih.gov

Modulation of Neurotransmitter Systems

This compound exerts a profound influence on multiple neurotransmitter systems in the brain, which underlies its complex behavioral and addictive properties. It directly and indirectly alters the release of several key neurotransmitters. nih.govnih.gov

Dopaminergic System (e.g., Dopamine Release, VTA, NAc, PFC)

The rewarding and reinforcing effects of this compound are largely attributed to its modulation of the mesolimbic dopamine system. journal-jop.orgki.se This system originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc) and the prefrontal cortex (PFC). journal-jop.orgki.se

This compound increases dopamine (DA) release in these key brain regions. nih.govjournal-jop.org It achieves this by binding to nAChRs located on the cell bodies of dopaminergic neurons in the VTA, causing them to fire more frequently and in bursts. nih.govki.se This leads to an enhanced release of dopamine in the NAc and PFC. journal-jop.orgki.se Specifically, nicotine administration has been shown to preferentially increase the burst firing activity of VTA DA neurons. ki.se

The increased extracellular dopamine concentration in the NAc is a crucial neurochemical event for the reinforcing properties of nicotine. journal-jop.org Microdialysis studies have confirmed that systemic nicotine administration elevates dopamine levels in the NAc. journal-jop.org The VTA is a primary site of action for this effect, as blocking nAChRs within the VTA prevents the nicotine-induced dopamine release in the NAc. ki.se

The prefrontal cortex also plays a critical role in mediating the effects of nicotine on the dopaminergic system. nih.govjneurosci.org The mPFC and VTA are functionally coupled, and the mPFC provides glutamatergic input to the VTA, influencing the firing patterns of DA neurons. nih.govjneurosci.org Nicotine-induced increases in VTA DA neuronal firing are significantly impacted by the integrity of the PFC. nih.govjneurosci.org

Table 1: Effects of this compound on the Dopaminergic System

Brain RegionEffect of this compoundKey Research Findings
Ventral Tegmental Area (VTA)Increased firing rate and burst firing of dopamine neurons.Nicotine directly activates nAChRs on DA neuron cell bodies, leading to depolarization and increased action potential firing. nih.govki.se This effect is crucial for downstream dopamine release. ki.se
Nucleus Accumbens (NAc)Increased extracellular dopamine release.A key mechanism for the reinforcing and rewarding properties of nicotine. journal-jop.org The release is driven by increased VTA DA neuron activity. ki.se
Prefrontal Cortex (PFC)Increased dopamine release.Contributes to the cognitive-enhancing effects of nicotine and plays a role in addiction. ki.sescirp.org The PFC also modulates VTA activity through glutamatergic projections. nih.govjneurosci.org

Cholinergic System (e.g., Acetylcholine Release)

This compound, as an agonist at nicotinic acetylcholine receptors (nAChRs), directly impacts the cholinergic system. howstuffworks.com By binding to and activating these receptors, nicotine mimics the action of the endogenous neurotransmitter acetylcholine (ACh). howstuffworks.comyoutube.com This leads to a widespread and unregulated activation of cholinergic pathways throughout the brain. howstuffworks.com

A primary effect of nicotine is the stimulation of presynaptic nAChRs, which enhances the release of acetylcholine. journal-jop.org This increased ACh release can contribute to the cognitive-enhancing effects associated with nicotine use, such as improved attention. youtube.com The activation of cholinergic neurons by nicotine is a foundational step that triggers a cascade of effects on other neurotransmitter systems. howstuffworks.com For instance, the stimulation of cholinergic neurons contributes to the subsequent release of dopamine. howstuffworks.com

Serotonergic System

This compound also modulates the serotonergic system, although the effects can be complex, varying with acute versus chronic exposure. psychiatryonline.org Acute administration of nicotine has been shown to increase the secretion of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the brain. psychiatryonline.orgaacrjournals.org This effect is part of the broader impact of nicotine on multiple neurotransmitter systems. journal-jop.org

Conversely, chronic nicotine administration can lead to a depletion of serotonin in certain brain regions, such as the hippocampus, and reduce the firing rate of serotonergic neurons. psychiatryonline.org The serotonergic system is implicated in mood regulation, and these alterations may be involved in the mood disturbances experienced during nicotine withdrawal. aacrjournals.orgrjptonline.org The interaction between nicotine and the serotonergic system is considered a factor in smoking behavior and nicotine dependence. aacrjournals.org

GABAergic System

This compound has significant effects on the GABAergic system, the primary inhibitory neurotransmitter system in the brain. journal-jop.orgnews-medical.net Nicotine can induce the release of gamma-aminobutyric acid (GABA) by binding to excitatory nAChRs located on presynaptic GABA neurons. nih.gov

Acutely, nicotine increases GABAergic transmission. plos.orggrantome.com Studies in rats have shown that nicotine acutely enhances GABA release. grantome.com In humans, nicotine administration has been observed to transiently increase cortical GABA levels and significantly elevate the rate of GABA synthesis. news-medical.netgrantome.com

However, with continued exposure, the effects on the GABAergic system change. The nAChRs on GABAergic neurons can desensitize, leading to a persistent depression of these inhibitory inputs. plos.org This desensitization of GABAergic inhibition on dopamine neurons in the VTA is thought to contribute to the sustained increase in dopamine release, as the "brake" on dopamine neurons is effectively reduced. journal-jop.org

Table 2: Effects of this compound on Inhibitory and Excitatory Systems

Neurotransmitter SystemAcute Effect of this compoundChronic Effect of this compound
GABAergic SystemIncreases GABA release and synthesis. nih.govgrantome.comDesensitization of nAChRs on GABA neurons, leading to decreased inhibitory control over dopamine neurons. journal-jop.orgplos.org
Glutamatergic SystemEnhances glutamate release in regions like the VTA and NAc. nih.govnih.govAdaptive changes, including upregulation of glutamate receptors, leading to altered glutamatergic transmission. nih.govescholarship.org

Glutamatergic System

This compound significantly enhances the activity of the glutamatergic system, the main excitatory neurotransmitter system in the brain. howstuffworks.complos.org Nicotine stimulates the release of glutamate by activating nAChRs, particularly the α7 subtype, which are located on presynaptic glutamatergic terminals in various brain regions, including the VTA and NAc. plos.orgnih.gov This enhanced glutamate release plays a crucial role in the effects of nicotine on synaptic plasticity and the activity of postsynaptic neurons, including dopamine neurons. nih.govplos.org

The activation of glutamatergic pathways is a key mechanism through which nicotine excites the mesolimbic dopamine system. nih.gov For example, the excitatory glutamatergic inputs from the PFC to the VTA are critical for the full expression of nicotine's effects on dopamine neuron firing. nih.gov

Chronic exposure to nicotine induces adaptive changes in the glutamatergic system. This can include the upregulation of glutamate receptor subunits, such as NMDA and AMPA receptors, in brain regions like the VTA. nih.gov These long-term alterations in glutamatergic neurotransmission are thought to be crucial for the development and maintenance of nicotine dependence. plos.orgnih.gov

Noradrenergic System

This compound exerts significant influence over the noradrenergic system primarily through its action on nicotinic acetylcholine receptors (nAChRs). A primary mechanism involves the stimulation of the sympathetic nervous system. wikipedia.org Nicotine acts on presynaptic nAChRs located on nerve terminals, triggering the release of various neurotransmitters, including norepinephrine (B1679862). youtube.comdrugbank.com This action is particularly evident in regions like the hypothalamus, where nicotine has been shown to induce the release of noradrenaline from synaptosomes. nih.gov

Furthermore, nicotine activates the sympathetic nervous system by acting on the adrenal medulla via splanchnic nerves. wikipedia.org This stimulation leads to the release of epinephrine (B1671497) and norepinephrine into the bloodstream. wikipedia.orgdrugbank.com The binding of nicotine to nAChRs on chromaffin cells in the adrenal medulla causes cell depolarization, an influx of calcium, and subsequent exocytosis of chromaffin granules containing these catecholamines. wikipedia.orgdrugbank.com This systemic release contributes to physiological responses such as increased heart rate, blood pressure, and respiration. wikipedia.orgyoutube.commedicalparkinternational.com The stimulant effect of nicotine is also exerted at the locus coeruleus, a principal site of norepinephrine synthesis in the brain. drugbank.com The ability of nicotine to increase norepinephrine activity is thought to contribute to the heightened arousal associated with its use. youtube.com

Endogenous Opioid Peptides

This compound administration prompts the release of endogenous opioid peptides, including β-endorphin and enkephalins. drugbank.comjst.go.jpcambridge.org Acute nicotine exposure has been shown to increase met-enkephalin (B1676343) immunoreactivity in the striatum of mice and enhance β-endorphin secretion in vitro. upf.edu In humans, increased peripheral concentrations of β-endorphin have been observed in individuals who smoke. upf.edu The rewarding properties of nicotine are thought to be fundamentally linked to its ability to induce the release of β-endorphin and enkephalins. cambridge.org

Studies have indicated that endogenous enkephalins and β-endorphins, acting on mu-opioid receptors, are involved in the rewarding effects of nicotine. upf.edu In contrast, opioid peptides derived from prodynorphin appear to be involved in aversive responses to nicotine. upf.edu The interaction is complex; for instance, while acute nicotine administration can increase met-enkephalin and dynorphin (B1627789) immunoreactivity, chronic exposure can lead to a state of beta-endorphin (B3029290) deficiency. upf.edunih.gov This deficiency may contribute to the maintenance of nicotine dependence. nih.gov The development of physical dependence on nicotine also involves endogenous enkephalins acting on mu-opioid receptors. upf.edu

Cellular Responses and Phenotypic Changes

Regulation of Cell Proliferation

This compound has been demonstrated to promote the proliferation of various cell types, including cancer cells. nih.govnih.gov This effect is largely mediated through the activation of nAChRs, particularly the α7 subunit, which is expressed on numerous cancer cell lines. nih.govnih.gov The binding of nicotine to these receptors can trigger several downstream signaling cascades that facilitate cell growth.

Key pathways implicated in nicotine-induced cell proliferation include:

MAPK/ERK Pathway: Nicotine and its derivatives can activate the MAPK cascade to induce cellular proliferation, an effect that can be blocked by α7 nAChR antagonists. nih.govplos.org

PI3K/Akt Pathway: Nicotine stimulates Akt-dependent proliferation in lung cancer cells. atsjournals.org Activation of the PI3K/Akt signaling pathway promotes the survival and proliferation of endothelial cells. aacrjournals.org

JAK/STAT Pathway: In pancreatic cancer cells, nicotine has been shown to activate the JAK/STAT pathway in cooperation with the MEK/ERK1/2 pathway, leading to increased proliferation. nih.gov

Nicotine can also indirectly promote proliferation by inducing the secretion of growth factors and upregulating the expression of proteins like fibronectin, which in turn stimulates cell growth. nih.govatsjournals.org The proliferative effects of nicotine have been observed in cell lines derived from lung, breast, pancreatic, and nasopharyngeal cancers. nih.govplos.org

Table 1: Effects of this compound on Cell Proliferation

Cell Type/CancerKey Receptors InvolvedSignaling Pathways ActivatedObserved EffectCitation
Non-Small Cell Lung Cancer (NSCLC)α7-nAChRMAPK/ERK, PI3K/Akt, SrcIncreased proliferation, anchorage-independent growth nih.govatsjournals.org
Breast Cancerα7-nAChR, DhβE-sensitive nAChRsSrc, Calcium-dependent pathwaysIncreased proliferation nih.gov
Pancreatic Cancerα7-nAChRJAK/STAT, MEK/ERK1/2Increased proliferation nih.govnih.gov
Nasopharyngeal Carcinoma (NPC)α7-nAChRERK, HIF-1αIncreased proliferation plos.org
Endothelial CellsnAChRsPI3K/Akt, p38 MAP kinaseIncreased proliferation and survival aacrjournals.orgnih.gov

Cellular Migration and Invasion Mechanisms

This compound promotes cellular migration and invasion, critical steps in tumor metastasis, in various cancer cell types. nih.govnih.gov These effects are also primarily mediated by nAChRs, with the α7 subunit playing a significant role. oncotarget.com Nicotine has been shown to induce morphological changes characteristic of a migratory and invasive phenotype in non-small cell lung cancer (NSCLC) cells. nih.gov

The mechanisms underlying nicotine-induced migration and invasion involve the activation of several signaling pathways:

In NSCLC cells, the pro-invasive effects of nicotine are dependent on α7-nAChR and the Src kinase pathway. nih.govaacrjournals.org

In breast cancer cells, both α7-nAChRs and dihydro-β-erythroidine (DhβE)-sensitive nAChRs mediate the invasive effects of nicotine, which also involve Src and calcium-dependent signaling. nih.gov

The MEK/ERK signaling pathway is also implicated, as its inhibition can suppress nicotine-induced invasion in NSCLC cells. oncotarget.com

Nicotine can also stimulate the invasion of endothelial cells, a key component of angiogenesis. aacrjournals.org

Table 2: Nicotine-Induced Cellular Migration and Invasion

Cell Type/CancerKey Receptors InvolvedSignaling Pathways ImplicatedObserved EffectCitation
Non-Small Cell Lung Cancer (NSCLC)α7-nAChRSrc, MEK/ERKIncreased invasion and migration nih.govoncotarget.com
Breast Cancerα7-nAChR, DhβE-sensitive nAChRsSrc, Calcium-dependent pathwaysIncreased invasion nih.gov
Pancreatic Cancerα7-nAChRSrcIncreased invasion nih.gov
GliomaNot specifiedNot specifiedIncreased invasion aacrjournals.org

Epithelial-Mesenchymal Transition (EMT) Modulation

This compound is a potent modulator of the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal, fibroblast-like properties and show reduced intercellular adhesion and increased motility. nih.govmdpi.com This transition is a crucial step for cancer cells to become metastatic. nih.gov

Nicotine induces EMT by altering the expression of key marker proteins. mdpi.com It leads to the downregulation of epithelial markers such as E-cadherin and β-catenin. nih.govaacrjournals.org Concurrently, it upregulates the expression of mesenchymal markers like vimentin (B1176767) and fibronectin. nih.govaacrjournals.org These changes have been observed in lung and breast cancer cells following long-term treatment with nicotine. nih.gov

The signaling pathways involved in nicotine-induced EMT include:

nAChR-dependent pathways: Activation of nAChRs, particularly the α7 subunit, is a primary driver. oncotarget.commdpi.com This can lead to the activation of the MEK/ERK signaling cascade, which in turn upregulates the expression of mesenchymal genes. oncotarget.com

Wnt/β-catenin signaling: Nicotine has been shown to activate the Wnt3a signal pathway in human bronchial epithelial cells, leading to the nuclear translocation of β-catenin and the expression of mesenchymal markers. physiology.org

TGF-β signaling: Nicotine can induce EMT through a pathway dependent on Transforming Growth Factor-β (TGF-β). mdpi.com

Table 3: Modulation of EMT Markers by this compound

Cell TypeEpithelial Markers (Downregulated)Mesenchymal Markers (Upregulated)Signaling PathwayCitation
Human Lung Cancer Cells (A549)E-cadherin, β-cateninVimentin, Fibronectinα7-nAChR, MEK/ERK nih.govoncotarget.comaacrjournals.org
Human Breast Cancer Cells (MDA-MB-468)E-cadherin, β-cateninVimentin, FibronectinnAChR aacrjournals.org
Human Bronchial Epithelial Cells (HBEC)E-cadherinType I collagen, MMP9, Vimentin, α-SMAWnt/β-catenin, TGF-β physiology.org

Neurotransmitter Switching in Neuronal Populations

This compound exposure, particularly during development, can induce a form of neuroplasticity known as neurotransmitter switching. nih.gov This phenomenon involves a change in the neurotransmitter phenotype of a neuron, altering the chemical signals it releases.

Research has shown that developmental nicotine exposure can make the brain's reward center "hyperplastic" at the dopaminergic level. nih.gov Specifically, in a mouse model, neonatal nicotine exposure was found to increase the number of neurons expressing the dopaminergic marker tyrosine hydroxylase (TH) in the ventral tegmental area (VTA) following a secondary nicotine exposure in adulthood. nih.gov This activity-dependent dopamine plasticity is a key example of how nicotine can alter the fundamental neurocircuitry of the brain. nih.gov This form of neuroplasticity, where neurons are induced to switch to a dopaminergic phenotype, highlights the profound and lasting effects of nicotine on neuronal identity and function. nih.gov Nicotine's ability to modulate neuroplasticity is also linked to its impact on long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for learning and memory. frontiersin.org

Neurobiological Mechanisms of S Nicotine Action

Neural Circuitry Involved in Central Effects

The addictive and cognitive-enhancing properties of (S)-(-)-Nicotine are mediated by its influence on a network of interconnected brain regions. nih.govnih.gov This intricate circuitry is responsible for processing reward, learning, memory, and emotional responses. Understanding how this compound modulates these pathways is crucial to comprehending its powerful effects on human behavior.

Mesolimbic Dopaminergic Pathway

The mesolimbic dopaminergic system, often referred to as the brain's reward pathway, is a critical substrate for the reinforcing effects of this compound. nih.govnih.gov This pathway consists of dopaminergic neurons originating in the ventral tegmental area (VTA) that project to various forebrain structures, most notably the nucleus accumbens (NAc). nih.govoup.com The reinforcing properties of nicotine (B1678760) are largely attributed to its ability to increase dopamine (B1211576) levels within this system. researchgate.netpsychologytoday.com

This compound enhances dopamine release in the NAc, a key event in producing feelings of pleasure and reinforcement. nih.govdntb.gov.ua This neurochemical alteration is a primary driver of the compulsive drug-seeking behavior associated with nicotine addiction. psychologytoday.com The activation of the mesolimbic dopamine system by nicotine is a common mechanism shared with other drugs of abuse, highlighting its central role in the neurobiology of addiction. nih.gov

Ventral Tegmental Area (VTA)

The ventral tegmental area (VTA) is a cornerstone of the brain's reward circuitry and a primary site of action for this compound. nih.govjneurosci.org Nicotine directly excites dopaminergic neurons within the VTA, leading to an increase in their firing rate and bursting activity. nih.govresearchgate.net This excitation is mediated by the activation of nAChRs located on the cell bodies and dendrites of these neurons. nih.gov

Research has shown that nicotine's effects in the VTA are complex, involving interactions with both excitatory and inhibitory inputs. For instance, nicotine can enhance glutamatergic transmission and decrease GABAergic inhibition onto dopamine neurons, further increasing their activity. jneurosci.org This modulation of synaptic inputs contributes to the induction of synaptic plasticity, such as long-term potentiation (LTP), which may be a crucial cellular mechanism underlying the long-term effects of nicotine on the brain. nih.govjneurosci.org The activation of VTA dopamine neurons by nicotine is considered both necessary and sufficient for the reinforcing properties of the drug. researchgate.net

Experimental ModelNicotine AdministrationKey Finding in VTAReference
Rat brain slicesBrief in vitro exposureInduction of NMDA receptor-dependent LTP in dopamine neurons jneurosci.org
In vivo electrophysiology in ratsSystemic injectionIncreased firing rate of dopamine neurons researchgate.net
In vitro patch-clamp recordingBath applicationEnhanced glutamatergic transmission onto dopamine neurons jneurosci.org

Nucleus Accumbens (NAc)

The nucleus accumbens (NAc) is a critical hub in the mesolimbic pathway that receives dense dopaminergic input from the VTA. nih.gov The release of dopamine in the NAc is strongly associated with reward and reinforcement. This compound administration consistently leads to an increase in extracellular dopamine levels in this region. nih.govnih.gov This elevation in dopamine is a key neurochemical event that mediates the pleasurable and reinforcing effects of nicotine. psychologytoday.com

Studies using in vivo microdialysis in rats have demonstrated that direct infusion of nicotine into the NAc increases dopamine release in a dose-dependent manner. nih.gov This finding suggests that nicotine can act directly on nAChRs located on dopaminergic terminals within the NAc to modulate dopamine release. nih.gov The modulation of synaptic plasticity within the NAc is another important mechanism through which nicotine exerts its long-lasting effects on behavior. researchgate.net

Experimental ModelNicotine AdministrationEffect on NAc DopamineReference
Freely moving rats (microdialysis)Local infusion into NAcDose-related increase in extracellular dopamine nih.gov
Rats (in vivo microdialysis)Systemic injectionIncreased dopamine release researchgate.net

Prefrontal Cortex (PFC)

The prefrontal cortex (PFC) is a higher-order brain region responsible for executive functions, including attention, working memory, and decision-making. exlibrisgroup.com The cholinergic system, through the action of acetylcholine (B1216132) on nAChRs, plays a vital role in modulating the activity of the PFC and its associated cognitive functions. exlibrisgroup.comfrontiersin.org this compound, by mimicking the effects of acetylcholine at these receptors, can significantly influence PFC-mediated cognitive processes. exlibrisgroup.com

Research indicates that nicotinic agonists can improve performance on tasks requiring attention and working memory. exlibrisgroup.comjneurosci.org The PFC contains a variety of nAChR subtypes, with α4β2* and α7 receptors being particularly important. nih.gov These receptors are located on different neuronal populations, including pyramidal neurons and interneurons, allowing nicotine to exert complex modulatory effects on PFC circuitry. frontiersin.orgnih.gov For instance, activation of α4β2* nAChRs has been shown to enhance the firing of PFC neurons involved in working memory tasks. jneurosci.org Furthermore, nicotine can influence synaptic plasticity in the PFC, which may underlie its long-term effects on cognitive function. frontiersin.org

nAChR SubtypeLocation in PFCFunctional RoleReference
α4β2*Pyramidal neurons (Layer VI) and interneuronsCue detection in attention tasks frontiersin.org
α7Pyramidal neuronsAssociative recognition memory encoding nih.gov

Amygdala

The amygdala is a key brain structure involved in processing emotions, particularly fear and anxiety. nih.govnih.gov this compound has complex and sometimes contradictory effects on the amygdala and anxiety-related behaviors. nih.govpasteur.fr The direction of these effects can depend on various factors, including the duration of nicotine exposure and the specific neural circuits within the amygdala being modulated. nih.gov

Recent research has revealed that nicotine can have opposing effects on different populations of VTA dopamine neurons that project to distinct brain regions. nih.govbiorxiv.org While nicotine activates VTA neurons projecting to the NAc (associated with reward), it can inhibit VTA neurons that project to the amygdala. nih.govpasteur.frespci.fr This inhibition of the VTA-to-amygdala dopamine pathway is thought to promote anxiety-like behaviors. nih.govpasteur.fr This dual action of nicotine may help to explain why it can be both reinforcing and anxiogenic. Furthermore, chronic nicotine exposure can induce long-lasting facilitation of synaptic plasticity in specific pathways within the amygdala, which may contribute to the development of anxiety disorders in some individuals. nih.gov In contrast, some studies have shown that overnight deprivation from smoking can lead to a reduced amygdala response to fearful stimuli. johnshopkins.edu

Hippocampus and Context-Dependent Learning

The hippocampus is a brain region crucial for learning and memory, particularly for the formation of context-dependent memories. nih.govresearchgate.netnih.gov this compound can significantly modulate hippocampal function and hippocampus-dependent learning. nih.govnih.govneurosciencenews.com Acute administration of nicotine has been shown to enhance performance on hippocampus-dependent learning tasks, such as contextual fear conditioning. nih.govnih.gov This cognitive-enhancing effect is thought to be mediated by the activation of nAChRs within the hippocampus. nih.gov

The hippocampus expresses high levels of both α7 and α4β2 nAChRs, which are involved in modulating synaptic plasticity, a cellular correlate of learning and memory. nih.gov Nicotine can enhance long-term potentiation (LTP) in the hippocampus, a form of synaptic plasticity thought to underlie memory formation. nih.gov The effects of nicotine on the hippocampus are not static; chronic exposure can lead to tolerance to its cognitive-enhancing effects, and withdrawal from chronic nicotine can produce deficits in hippocampus-dependent learning. nih.govnih.gov These findings suggest that the hippocampus is a key site for the effects of nicotine on learning and memory, which may have implications for the role of context in nicotine addiction. nih.gov

Nicotine ExposureEffect on Hippocampus-Dependent LearningPotential Cellular MechanismReference
AcuteEnhancement of contextual learningIncreased ERK phosphorylation; Enhanced LTP nih.govnih.gov
ChronicTolerance to cognitive enhancementnAChR desensitization and upregulation nih.govnih.gov
Withdrawal from ChronicDeficits in contextual learningAltered synaptic plasticity nih.govnih.gov

This compound-Induced Neuroplasticity

This compound, the primary psychoactive component of tobacco, exerts profound effects on the central nervous system, leading to significant and lasting changes in neuronal structure and function, a phenomenon known as neuroplasticity. These alterations are fundamental to the cognitive and addictive properties of the compound. The following sections delve into the specific mechanisms by which this compound induces these neuroplastic changes.

Synaptic Plasticity Mechanisms

This compound modulates synaptic plasticity, the ability of synapses to strengthen or weaken over time, through a variety of mechanisms primarily involving nicotinic acetylcholine receptors (nAChRs). dntb.gov.ua The activation of these receptors, which are widely distributed throughout the brain, can trigger a cascade of events that alter synaptic efficacy. researchgate.net

One of the key mechanisms is the enhancement of neurotransmitter release. Presynaptic nAChRs, when activated by this compound, facilitate the release of several neurotransmitters, including glutamate (B1630785), which plays a crucial role in excitatory synaptic transmission and plasticity. dntb.gov.ua This dual mechanism of presynaptic facilitation of glutamate release coupled with postsynaptic depolarization creates a state of coincidence that is necessary for the induction of synaptic plasticity. dntb.gov.ua

Furthermore, this compound's influence on synaptic plasticity is not uniform across all brain regions or synaptic pathways. For instance, in the hippocampus, a brain region critical for learning and memory, this compound can induce long-term potentiation (LTP) at some glutamatergic synapses while preventing it at others, depending on the timing and location of nAChR activity. nih.gov This highlights the complex and nuanced role of this compound in shaping synaptic communication.

The addictive nature of this compound is also linked to its ability to induce synaptic plasticity in the brain's reward circuits, such as the ventral tegmental area (VTA). nih.gov By strengthening synaptic connections onto dopamine neurons, this compound enhances the rewarding effects of the drug and contributes to the formation of addiction-related memories. dntb.gov.uanih.gov

Table 1: Mechanisms of this compound-Induced Synaptic Plasticity

Mechanism Description Key Molecules Involved References
Presynaptic Facilitation Activation of presynaptic nAChRs enhances the release of neurotransmitters. nAChRs, Glutamate, Dopamine dntb.gov.ua
Postsynaptic Modulation Activation of postsynaptic nAChRs contributes to the depolarization necessary for inducing plasticity. nAChRs, NMDA receptors nih.gov
Coincidence Detection The combined effect of presynaptic neurotransmitter release and postsynaptic depolarization strengthens synaptic connections. Glutamate, nAChRs, NMDA receptors dntb.gov.ua
Reward Circuit Plasticity Induction of LTP in the VTA enhances dopamine signaling and reinforces drug-seeking behavior. nAChRs, Dopamine dntb.gov.uanih.gov

Long-Term Potentiation (LTP) Modulation

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a widely accepted cellular model for learning and memory. nih.gov this compound has been shown to significantly modulate LTP in various hippocampal pathways. nih.govmdpi.com

In the Schaffer collateral-CA1 (SC-CA1) pathway of the hippocampus, this compound can induce LTP even without the strong electrical stimulation typically required. nih.gov It can also facilitate the induction of LTP by weaker, subthreshold stimulation, effectively converting short-term potentiation (STP) into LTP. nih.gov This effect is dependent on the activation of α7-containing nAChRs and the influx of calcium through L-type voltage-gated calcium channels. nih.gov However, the effect of this compound on LTP in this pathway can be bidirectional; depending on the timing of nAChR activation relative to synaptic stimulation, it can either enhance or decrease the likelihood of LTP induction. nih.gov

In the perforant path-dentate gyrus (PP-DG) pathway, this compound has been found to enhance high-frequency stimulation (HFS)-induced LTP in vitro. nih.gov Studies in vivo have also shown that this compound can induce LTP, although the doses required were significantly higher than those associated with cognitive enhancement and approached seizure-inducing levels. nih.gov

Chronic exposure to this compound can also alter the threshold for LTP induction. Both acute and chronic nicotine exposure have been shown to lower the threshold for inducing LTP in the rat hippocampal CA1 region. nih.gov Interestingly, withdrawal from chronic nicotine exposure leads to fluctuations in the LTP induction threshold, and the facilitating effect of acute nicotine on LTP is lost after a period of withdrawal. nih.gov

Table 2: Effects of this compound on Long-Term Potentiation (LTP) in Hippocampal Pathways

Hippocampal Pathway Effect of this compound on LTP Mediating Receptors/Channels References
Schaffer Collateral-CA1 (SC-CA1) Induces LTP without tetanic stimulation; Facilitates LTP from subthreshold stimulation; Can also decrease LTP likelihood depending on timing. α7-containing nAChRs, L-type calcium channels nih.gov
Perforant Path-Dentate Gyrus (PP-DG) Enhances HFS-induced LTP in vitro; Induces LTP in vivo at high doses. nAChRs nih.gov
CA1 Region (Chronic Exposure) Lowers the threshold for LTP induction. nAChRs, NMDA receptors nih.gov

Molecular Memory Formation in Neurons

The formation of memories at the molecular level involves a complex interplay of signaling cascades that lead to lasting changes in synaptic structure and function. This compound influences these processes, thereby impacting memory formation. The compound is believed to "trick" the brain into forming strong memory associations between environmental cues and the act of smoking. pnas.org

Research has shown that this compound can strengthen neuronal connections in the hippocampus, a key brain region for memory creation, by up to 200% compared to saline injections. pnas.org This significant strengthening of synapses is a fundamental mechanism underlying the formation of new memories. pnas.org This process is critically dependent on a dopamine signal from the brain's reward centers, highlighting the link between the rewarding effects of nicotine and the formation of smoking-related memories. pnas.org

At the molecular level, this compound exposure can lead to the normalization of the phosphorylation of essential kinases such as CREB (cAMP response element-binding protein) and CaMKIV (Calcium/calmodulin-dependent protein kinase IV), which are crucial for synaptic strengthening and memory. nih.gov Furthermore, this compound can activate CaMKII, a key regulator of cell proliferation and synaptic plasticity, which in turn regulates the expression and trafficking of glutamate receptors necessary for normal brain function and memory formation. nih.gov

The addictive properties of this compound are also tied to molecular memory mechanisms. Drugs of abuse, including nicotine, are known to produce LTP in the dopaminergic neurons of the ventral midbrain, a process that is thought to underlie the powerful and persistent memories associated with drug use. dntb.gov.ua

Role of Microglia in Synaptic Remodeling

Microglia, the resident immune cells of the central nervous system, play a crucial role in synaptic pruning and remodeling, processes that are essential for normal brain development and plasticity. nih.gov Recent evidence suggests that this compound can modulate microglial activity, thereby influencing synaptic structure and function.

Activation of α7 nicotinic acetylcholine receptors (nAChRs) on microglia can trigger an anti-inflammatory cascade. nih.gov This can alter microglial polarization, activity, and the release of cytokines, ultimately leading to neuroprotection. nih.gov By modulating neuroimmune signaling, this compound can indirectly influence the synaptic environment.

During nicotine withdrawal, the anti-inflammatory effects of nicotine-dependent α7 nAChR signaling are diminished, leading to potentiated neuroimmune signaling and heightened microglial activity. nih.gov This increased microglial activity may contribute to the circuit disruption and behavioral symptoms associated with withdrawal. nih.gov Therefore, by acting on microglial α7 nAChRs, this compound can influence the ongoing process of synaptic remodeling, which has implications for both the acute effects of the drug and the consequences of withdrawal.

Alteration of Intracellular Calcium Dynamics

This compound significantly alters intracellular calcium ([Ca2+]i) dynamics in neurons, a process that is central to many aspects of neuronal function, including synaptic transmission and plasticity. The activation of nAChRs, which are permeable to cations including Ca2+, provides a direct route for calcium entry into the cell. nih.gov

Upon binding to nAChRs on the plasma membrane, this compound causes an influx of calcium and sodium ions. mdpi.comnih.gov This initial influx of cations leads to depolarization of the cell membrane, which in turn can open voltage-gated calcium channels, resulting in a further increase in intracellular calcium. mdpi.comnih.gov

In addition to influx from the extracellular space, this compound can also induce the release of calcium from intracellular stores, such as the endoplasmic reticulum. mdpi.comnih.gov This can occur through calcium-induced calcium release (CICR), where the initial influx of calcium triggers the release of more calcium from internal stores. mdpi.comnih.gov This prolonged calcium signaling can persist for up to 30 minutes following a brief application of nicotine. mdpi.com

The sustained elevation of intracellular calcium activates various downstream signaling pathways, including those involving CaMKII and phospholipase C, which are critical for the induction of synaptic plasticity. mdpi.comnih.gov

Table 3: Mechanisms of this compound-Induced Alteration of Intracellular Calcium Dynamics

Mechanism Description Key Receptors/Channels Involved References
Direct Influx This compound binds to nAChRs, allowing direct entry of Ca2+ into the neuron. nAChRs (e.g., α7, α3β4) mdpi.comnih.gov
Voltage-Gated Ca2+ Channel Activation Depolarization caused by nAChR activation opens voltage-gated calcium channels, leading to further Ca2+ influx. Voltage-gated calcium channels mdpi.comnih.gov
Calcium-Induced Calcium Release (CICR) Initial Ca2+ influx triggers the release of Ca2+ from intracellular stores like the endoplasmic reticulum. IP3 receptors, Ryanodine receptors mdpi.comnih.gov

Molecular Adaptation and Gene Expression Regulation

Chronic exposure to this compound leads to significant molecular adaptations within the nervous system, including widespread changes in gene expression. These alterations are thought to underlie the long-term effects of nicotine on brain function and behavior, including tolerance and dependence.

Microarray analyses have revealed that nicotine exposure can modulate the expression of a diverse set of genes. For example, a one-hour exposure of a neuron-like cell line to nicotine resulted in altered expression of 17 out of approximately 5,000 genes screened. These genes are involved in a variety of cellular functions and can be broadly categorized into transcription factors, protein processing factors, RNA-binding proteins, and plasma membrane-associated proteins. The majority of these changes in gene expression are dependent on the activation of nAChRs.

Long-term changes in gene expression are believed to contribute to the behavioral habits and underlying processes that characterize nicotine dependence. For instance, repeated nicotine injections have been shown to induce the expression of CREB in the nucleus accumbens, a transcription factor essential for Pavlovian conditioning to nicotine-associated cues. Nicotine can also alter the expression of microRNAs (miRNAs) in the brain, which can have subsequent widespread effects on protein expression.

Furthermore, chronic nicotine exposure leads to an upregulation of nAChRs, an increase in the number of these receptors, which is a key feature of nicotine dependence. This upregulation is a homeostatic response to the prolonged presence of the agonist.

Table 4: Examples of Genes with Altered Expression Following this compound Exposure

Gene Category Specific Gene Examples Function References
Transcription Factors c-fos, junB, CREB Regulation of downstream gene expression, neuronal plasticity
Protein Processing Factors Not explicitly detailed in provided context Chaperoning, protein folding, degradation
RNA-Binding Proteins Not explicitly detailed in provided context RNA splicing, stability, and translation
Plasma Membrane-Associated Proteins Not explicitly detailed in provided context Cell adhesion, signaling
Neuropeptides and Receptors Neuropeptide Y, Orexins Regulation of food intake and energy expenditure
Enzymes Tyrosine hydroxylase Rate-limiting step in catecholamine synthesis

Transcription Factor Activity (e.g., CREB)

This compound administration has been shown to influence the activity of the cAMP response element-binding protein (CREB), a crucial transcription factor involved in neuronal plasticity, learning, and memory. Nicotine's impact on CREB is not uniform and appears to be dependent on the brain region and the behavioral context.

Research indicates that acute nicotine administration can lead to an increase in the phosphorylation of CREB at its serine-133 residue (pCREB), a key step in its activation. For instance, studies in mice have demonstrated that acute nicotine treatment elevates adenylyl cyclase activity, cyclic AMP (cAMP) levels, and consequently, pCREB levels in the striatum. nih.gov This increase in pCREB enhances its binding to the cAMP response elements (CREs) within the promoter region of genes like prodynorphin (PD), suggesting a direct role for nicotine in regulating the transcription of genes involved in the addictive process. nih.gov The temporal dynamics of this effect show a rapid increase in CREB binding to the PD promoter, peaking at one hour after nicotine administration and returning to baseline by three hours. nih.gov This transcriptional regulation by nicotine appears to be mediated indirectly through the release of dopamine and the subsequent stimulation of dopamine D1 receptors. nih.gov

Interestingly, the effect of nicotine on CREB activation can be synergistic with other stimuli, such as learning. In studies examining contextual fear conditioning, the combination of learning and nicotine administration resulted in a significant increase in pCREB binding to the promoter of the jnk1 gene in the hippocampus. nih.gov This synergistic effect was dependent on the presence of β2-subunit-containing nicotinic acetylcholine receptors (nAChRs). nih.gov Notably, neither fear conditioning alone nor nicotine administration alone was sufficient to alter transcription factor binding to the jnk1 promoter, highlighting a unique interaction between nicotine and learning processes at the molecular level. nih.gov

Table 1: Effects of Nicotine on CREB Activity

Brain Region Nicotine Effect Interacting Factor Target Gene Promoter Receptor/Pathway Involved
Striatum Increased pCREB Ser133 levels and binding to promoter - Prodynorphin (PD) Dopamine D1 Receptor

Regulation of Nicotinic Receptor Expression

A hallmark of chronic this compound exposure is the upregulation of nicotinic acetylcholine receptors (nAChRs), the very proteins that nicotine acts upon. nih.govnih.gov This seemingly paradoxical effect, where an agonist increases the number of its receptors, is a critical phenomenon implicated in nicotine tolerance and dependence. nih.gov

Postmortem studies of human brains have consistently shown a higher density of high-affinity nAChRs in smokers compared to non-smokers. nih.gov This finding is robustly replicated in animal models, where repeated nicotine administration leads to a significant increase in the number of ³H-nicotine binding sites in the brain. nih.gov The upregulation is observed for various nAChR subtypes, with a particularly strong effect on the high-affinity α4β2* subtype, which is the most abundant in the mammalian brain. nih.govoup.com

The mechanisms underlying this upregulation are complex and are thought to involve post-transcriptional processes rather than an increase in gene transcription. semanticscholar.org Chronic exposure to nicotine leads to a prolonged desensitization of nAChRs, a state where the receptor is bound by the agonist but does not open its ion channel. nih.gov It is hypothesized that this desensitized state may trigger a compensatory cellular response to increase the number of receptors on the cell surface in an attempt to maintain cholinergic signaling. nih.gov This upregulation has been observed not only in neurons but also in cell lines stably expressing specific nAChR subtypes, indicating it is an intrinsic property of the receptor-drug interaction. nih.gov

Table 2: Nicotine-Induced Upregulation of Nicotinic Receptors

Receptor Subtype Observation in Smokers' Brains Findings in Animal Models Proposed Mechanism
High-affinity nAChRs (general) Increased number of ³H-nicotine binding sites Increased number of ³H-nicotine binding sites Post-transcriptional; compensation for desensitization

Monoamine Oxidase (MAO) Inhibition

Studies have consistently shown that smokers have significantly lower levels of both MAO-A and MAO-B activity in their brains and peripheral tissues compared to non-smokers. nih.govpnas.org It is important to note that nicotine itself does not inhibit MAO. pnas.org The inhibitory effect is attributed to other compounds present in tobacco smoke, such as harman (B1672943) and norharman. The inhibition of MAO by these compounds leads to increased synaptic concentrations of monoamine neurotransmitters. nih.gov This elevation in monoamines is thought to contribute significantly to the reinforcing and mood-elevating effects of smoking, and may potentiate the addictive properties of nicotine. nih.govnih.gov

The reduction in MAO activity in smokers is substantial. Brain imaging studies have revealed an average of a 28% reduction in MAO-A activity in the brains of smokers compared to non-smokers. pnas.org This level of inhibition is significant and is considered a key factor in the high rates of co-morbidity between smoking and depression, as MAO inhibitors are a class of antidepressant medications. pnas.org The withdrawal from smoking, therefore, involves not only withdrawal from nicotine but also from the MAO-inhibitory effects of other smoke constituents, which may contribute to the difficulty of quitting. pnas.org

Table 4: Monoamine Oxidase (MAO) Inhibition in Smokers

MAO Isoform Level of Inhibition in Smokers Causal Agent Consequence of Inhibition
MAO-A Average 28% reduction in the brain Compounds in tobacco smoke (not nicotine) Increased synaptic levels of serotonin (B10506) and norepinephrine (B1679862)

Genetic Basis of S Nicotine Responsiveness

Genetic Variants Influencing (S)-(-)-Nicotine Metabolism (e.g., CYP2A6, CYP2B6, FMO3)

The rate at which this compound is metabolized in the body is a critical determinant of its effects and is heavily influenced by genetic polymorphisms in several key enzymes.

Cytochrome P450 2A6 (CYP2A6) is the primary enzyme responsible for the metabolic inactivation of this compound to its main metabolite, cotinine (B1669453). researchgate.netnih.govcapes.gov.br The CYP2A6 gene is highly polymorphic, with numerous variants leading to a wide range of enzyme activity, from normal to slow or even deficient metabolism. researchgate.netbevital.notandfonline.com Individuals with reduced-function or inactive CYP2A6 alleles metabolize this compound more slowly. researchgate.netcapes.gov.br This slower metabolism can lead to higher plasma nicotine (B1678760) levels and an increased risk of nicotine toxicity in slow metabolizers. researchgate.net Conversely, gene duplications such as CYP2A61X2A* and CYP2A61X2B* are associated with faster nicotine metabolism. bevital.no The rate of this compound metabolism has been linked to smoking behaviors; for instance, individuals with slower metabolism may smoke fewer cigarettes. nih.govcapes.gov.br

Flavin-Containing Monooxygenase 3 (FMO3) is another enzyme involved in this compound metabolism, specifically its N-oxidation. wisc.eduwisc.edupharmgkb.org Unlike CYP2A6, FMO3 is expressed in the human brain, suggesting it may influence nicotine levels directly within the central nervous system. wisc.edupharmgkb.org Genetic variants in FMO3 can affect its function. For instance, the polymorphism rs2266780 (E308G) is associated with aberrant mRNA splicing and reduced in vivo nicotine N-oxidation. pharmgkb.org This variation has been linked to reduced nicotine dependence, highlighting the potential importance of brain-specific nicotine metabolism. wisc.eduwisc.edupharmgkb.org

Table 1: Genetic Variants in this compound Metabolizing Enzymes

Gene Variant/Allele Effect on Enzyme Activity Consequence for this compound Metabolism
CYP2A6 CYP2A64, *CYP2A67, *CYP2A69, *CYP2A610* Decreased Slower metabolism of this compound to cotinine researchgate.net
CYP2A61X2A, *CYP2A61X2B* Increased Faster metabolism of this compound bevital.no
CYP2A61A* Normal/Extensive Normal rate of this compound metabolism researchgate.net
CYP2B6 CYP2B66* Reduced Minor contribution to overall nicotine metabolism, but may be significant in CYP2A6 slow metabolizers mdpi.comresearchgate.netplos.org
rs8109525 Altered mRNA expression and splicing Potential differences in nicotine metabolism plos.org
FMO3 rs2266780 (E308G) Aberrant mRNA splicing Reduced in vivo nicotine N-oxidation pharmgkb.org

Genetic Variants in Nicotinic Acetylcholine (B1216132) Receptor Subunits (e.g., CHRNA5-CHRNA3-CHRNB4, CHRNA4, CHRNA7, CHRNB4)

This compound exerts its primary psychoactive effects by binding to nicotinic acetylcholine receptors (nAChRs) in the brain. cancer.gov Genetic variations in the genes encoding the subunits of these receptors can alter receptor function and sensitivity to nicotine, thereby influencing smoking behaviors and dependence.

The CHRNA5-CHRNA3-CHRNB4 gene cluster on chromosome 15 has been strongly and consistently associated with nicotine dependence and the quantity of cigarettes smoked. cancer.govnih.gov A non-synonymous single nucleotide polymorphism (SNP) in the CHRNA5 gene, rs16969968, results in an amino acid change (D398N) in the α5 nAChR subunit. psychiatryonline.orgplos.org The risk allele (N398) is associated with a decreased response to a nicotine agonist in vitro and an increased risk of developing nicotine dependence. psychiatryonline.orgnih.gov This variant has been linked to heavier smoking and a later age of smoking cessation. nih.gov Another independent variant in this cluster, rs578776, has also been associated with smoking behavior. psychiatryonline.org

Variants in the CHRNA4 gene, which encodes the α4 subunit of nAChRs, have also been implicated in nicotine dependence. plos.org The α4β2 nAChR is the most abundant high-affinity nicotine receptor in the brain. Studies have shown that polymorphisms in CHRNA4 can modulate the effects of nicotine on brain activity related to attention. plos.org

The CHRNA7 gene encodes the α7 nAChR subunit. While its role in nicotine dependence is still being elucidated, genetic variations in CHRNA7 have been associated with smoking behaviors. mdpi.comnih.gov For example, the promoter variant rs28531779 has been linked to quantitative measures of smoking. nih.govresearchgate.net The partially duplicated hybrid gene, CHRFAM7A, may also modulate α7 nAChR function and has been associated with smoking cessation outcomes. nih.gov

Rare missense variants in the CHRNB4 gene, which encodes the β4 nAChR subunit, have been associated with a reduced risk of nicotine dependence. plos.orgnih.gov Functional studies of some of these variants have shown that they can increase the cellular response to nicotine. nih.gov

Table 2: Genetic Variants in Nicotinic Acetylcholine Receptor Subunits

Gene/Cluster Variant Associated Phenotype/Finding
CHRNA5-CHRNA3-CHRNB4 rs16969968 (D398N in CHRNA5) Increased risk of nicotine dependence, heavier smoking, later age of cessation nih.govpsychiatryonline.orgplos.org
rs578776 Associated with smoking behavior psychiatryonline.org
CHRNA4 rs1044396 Interacts with DRD2 variants to modulate nicotine's effects on attention-related brain activity plos.org
CHRNA7 rs28531779 Associated with quantitative measures of smoking nih.govresearchgate.net
CHRNB4 Rare missense variants Reduced risk of nicotine dependence plos.orgnih.gov

Genetic Contributions to Neurotransmitter Systems (e.g., DRD2, DRD3, DRD4, HTR2A)

The reinforcing effects of this compound are mediated through its influence on various neurotransmitter systems, particularly the dopaminergic and serotonergic systems. cancer.goversnet.org Genetic variations in the genes of these systems can modulate an individual's response to nicotine.

The dopamine (B1211576) D2 receptor gene (DRD2) has been a focus of research due to its central role in the brain's reward system. cancer.gov The TaqIA polymorphism (rs1800497), located in the neighboring ANKK1 gene but affecting DRD2 expression, has been associated with smoking behaviors and nicotine dependence. cancer.govwjgnet.com The A1 allele is linked to reduced D2 receptor density. wjgnet.com

The dopamine D3 receptor gene (DRD3) is highly expressed in the nucleus accumbens, a key region for reward. wjgnet.com While some studies have not found a direct association with smoking behavior, others have linked polymorphisms like rs6280 to nicotine dependence. wjgnet.comnih.govmdpi.com

The dopamine D4 receptor gene (DRD4) contains a variable number of tandem repeats (VNTR) polymorphism. wjgnet.com The 7-repeat allele, which is associated with a reduced response to dopamine, has been linked to smoking behavior, particularly in certain ethnic groups. wjgnet.com

The serotonin (B10506) 2A receptor gene (HTR2A) is involved in the serotonergic system, which is also modulated by nicotine. archbronconeumol.org Polymorphisms in HTR2A, such as -1438G/A (rs6311), have been investigated for their association with smoking, though findings have been inconsistent. archbronconeumol.orgplos.org

Table 3: Genetic Variants in Neurotransmitter System Genes

Gene Variant Associated Finding
DRD2/ANKK1 TaqIA (rs1800497) Associated with nicotine dependence and smoking behavior cancer.govwjgnet.com
DRD3 rs6280 Associated with nicotine dependence in some populations nih.govmdpi.com
DRD4 VNTR (7-repeat allele) Associated with smoking behavior in some ethnic groups wjgnet.com
HTR2A -1438G/A (rs6311) Inconsistent association with smoking behavior archbronconeumol.orgplos.org

Genetic Determinants of Transporter Systems (e.g., SLC1A2, SLC6A4)

Transporter proteins are crucial for regulating the concentration of neurotransmitters in the synaptic cleft. Genetic variations in these transporters can impact neurotransmission and, consequently, the response to this compound.

The solute carrier family 1 member 2 gene (SLC1A2) encodes a glutamate (B1630785) transporter. Glutamatergic systems are involved in the effects of nicotine. nih.gov SLC1A2 has been identified as a shared gene associated with both nicotine addiction and schizophrenia, suggesting its role in neurotransmission pathways affected by nicotine. nih.gov

The solute carrier family 6 member 4 gene (SLC6A4) encodes the serotonin transporter (5-HTT), which is responsible for the reuptake of serotonin from the synapse. archbronconeumol.org A well-studied polymorphism in this gene is the 5-HTT gene-linked polymorphic region (5-HTTLPR). Variations in this gene have been explored in relation to smoking behavior and nicotine dependence, though results have not always been consistent. plos.orgaccscience.com

Genetic Factors in Opioidergic Activity (e.g., OPRM1)

The endogenous opioid system interacts with the dopaminergic reward pathway and is thought to play a role in the reinforcing properties of this compound.

The opioid receptor mu 1 gene (OPRM1) encodes the μ-opioid receptor. Genetic variations in this gene have been investigated for their potential influence on smoking behavior and nicotine dependence. However, studies have yielded inconsistent findings regarding a significant association between OPRM1 polymorphisms and smoking-related phenotypes. plos.org

Advanced Analytical Methodologies for S Nicotine and Its Metabolites

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of (S)-(-)-nicotine and its metabolites. capes.gov.brresearchgate.netakjournals.com Its versatility allows for the separation of these compounds from complex matrices such as biological fluids and environmental samples. capes.gov.brresearchgate.net

Modern HPLC methods often utilize reversed-phase chromatography with C18 columns. capes.gov.brnih.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). scienceopen.comakjournals.com The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the basic nicotine (B1678760) molecule. akjournals.com For instance, one method developed for the quantification of nicotine in e-liquids used a mobile phase of 0.1% triethylamine (B128534) in a water buffer and acetonitrile (70%:30%) at a pH of 7.0. akjournals.com

Advanced detection methods are coupled with HPLC to enhance sensitivity and selectivity. Photodiode Array (PDA) detectors are commonly used, allowing for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. nih.govakjournals.com Nicotine is typically quantified at a UV wavelength of around 254-260 nm. nih.govakjournals.com

For more demanding applications requiring lower detection limits, HPLC systems are coupled with mass spectrometry (MS), a technique discussed in more detail in section 8.3. The combination of HPLC with tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing trace levels of nicotine and its metabolites in complex biological samples. nih.govresearchgate.netnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has also been employed as an alternative to reversed-phase HPLC, particularly to improve the peak shape for nicotine, which can exhibit tailing on conventional columns. thermofisher.com

The performance of HPLC methods is rigorously validated to ensure accuracy and reliability. Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated HPLC-PDA method for e-liquids demonstrated excellent linearity with a correlation coefficient of 0.9994 over a range of 100 to 1,000 µg/mL, with an LOD of 32.6 µg/mL and an LOQ of 98.9 µg/mL. scienceopen.comakjournals.com Another study analyzing nicotine and cotinine (B1669453) in rat plasma reported an LOD of 25 ng/mL for nicotine. akjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds, including this compound and its primary metabolite, cotinine. arabjchem.orgnih.govfarmaciajournal.com This method is frequently used in forensic and clinical toxicology to determine exposure to tobacco smoke. nih.gov

In GC-MS analysis, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the capillary column. arabjchem.orgfarmaciajournal.com Fused silica (B1680970) capillary columns with a non-polar stationary phase, such as a DB-5MS, are commonly employed for nicotine analysis. farmaciajournal.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) ionization. nih.gov The resulting ions are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that allows for definitive identification. nih.govmanupatra.in

For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. nih.govnih.gov In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analytes. This significantly enhances sensitivity and reduces interference from matrix components. For nicotine, the quantifier ion is typically m/z 162, with qualifier ions such as m/z 84 and 133 used for confirmation. nih.gov For cotinine, the quantifier ion is m/z 176. nih.gov

Sample preparation for GC-MS analysis of biological samples like plasma or urine often involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to isolate the analytes and remove interfering substances. nih.govnih.gov The extraction efficiency can be a critical factor; for instance, the addition of sodium chloride to plasma samples has been shown to significantly improve the recovery of nicotine and cotinine. nih.gov

The sensitivity of GC-MS methods allows for the detection of nicotine and cotinine at low nanogram per milliliter (ng/mL) levels. arabjchem.org One validated method for the analysis of nicotine in tobacco leaves reported a limit of detection (LOD) of 2.5 ng. arabjchem.org Another study for the determination of nicotine and cotinine in urine achieved an LOD of 0.2 ng/mL for both analytes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard for the quantification of this compound and its metabolites in various biological matrices. nih.govmdpi.comcriver.com These techniques offer superior sensitivity and selectivity compared to conventional HPLC with UV detection, making them ideal for analyzing complex samples like plasma, urine, saliva, and hair. nih.govmdpi.comoup.com

LC-MS/MS combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. criver.comitim-cj.ro The analytes are first separated on an LC column, often a reversed-phase C18 or a HILIC column, and then introduced into the mass spectrometer. itim-cj.ronih.gov Electrospray ionization (ESI) is the most common ionization technique used for nicotine and its metabolites, typically operating in the positive ion mode to generate the protonated molecular ion [M+H]+. criver.comitim-cj.ro

In the tandem mass spectrometer, the precursor ion (e.g., m/z 163.2 for nicotine) is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are detected in the third quadrupole. criver.comitim-cj.ro This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to very low detection limits. nih.govresearchgate.net For nicotine, common product ions monitored are m/z 130.2 and m/z 117.1. criver.com

LC-MS/MS methods are capable of simultaneously quantifying multiple nicotine metabolites in a single run. nih.govresearchgate.net This is particularly useful for studies of nicotine metabolism, where the concentrations of compounds like cotinine, trans-3'-hydroxycotinine, nornicotine (B190312), and their glucuronide conjugates are of interest. nih.govnih.gov

The sensitivity of LC-MS/MS allows for the detection of nicotine and its metabolites at the picogram to low nanogram per milliliter level. thermofisher.commdpi.com For example, a validated method for nicotine and cotinine in rat plasma had a calibration range of 1 to 500 ng/mL. criver.com Another study reported even lower limits of detection (LOD) for nicotine (0.04 ng/mL), cotinine (0.02 ng/mL), and trans-3'-hydroxycotinine (0.07 ng/mL) in human plasma. mdpi.com The high throughput of modern LC-MS/MS systems, often utilizing 96-well plate formats for sample preparation, makes them suitable for large-scale clinical and epidemiological studies. criver.comoup.com

Nuclear Magnetic Resonance (NMR) for Quantification and Source Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed structural information about molecules and can be used for both quantification and source identification of this compound. nih.govacs.orgresearchgate.net

For quantification, ¹H qNMR (quantitative proton NMR) offers a direct and non-destructive method to determine the concentration of nicotine in a sample without the need for a calibration curve, as the integral of an NMR signal is directly proportional to the number of corresponding nuclei. researchgate.net This makes qNMR particularly advantageous when certified reference materials are not available. researchgate.net The method has demonstrated high precision and low uncertainty in the analysis of various substances, including nicotine. researchgate.net Recent advancements, such as the use of hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), have significantly enhanced the sensitivity of NMR, allowing for the detection of nicotine at micromolar concentrations in a single scan. rsc.org

Beyond quantification, NMR is uniquely suited for determining the origin of nicotine, distinguishing between naturally derived (tobacco-derived nicotine, TDN) and synthetic (tobacco-free nicotine, TFN). nih.govacs.org This is achieved through site-specific natural isotope fractionation determined by NMR (SNIF-NMR), which measures the site-specific isotope ratios of deuterium (B1214612) to hydrogen (²H/¹H). nih.gov These isotopic fingerprints can vary depending on the geographical origin and the manufacturing process of the nicotine. nih.gov Another NMR-based technique, site-specific peak intensity ratio NMR (SPIR-NMR), compares the ²H/¹H SPIR values from ¹H and ²H NMR spectra to differentiate between TFN and TDN. nih.govacs.org The enantiomeric ratio of (R)- and (S)-nicotine can also be determined using ¹H NMR with the addition of a chiral complexing agent, which induces separate signals for the two enantiomers. acs.org

Isotope Ratio Mass Spectrometry (IRMS) (Implied in Isotope Ratio Enrichment Analysis)

The principle behind using IRMS for source identification lies in the fact that the isotopic ratios of elements like carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H) in a nicotine molecule can vary depending on the plant's growing conditions, geographical location, and the synthetic pathway used to produce it. By precisely measuring these isotopic ratios, IRMS can help to create a unique "isotopic fingerprint" for a given nicotine sample, allowing for its differentiation from other sources.

Comparison of Analytical Performance Across Techniques

The choice of analytical technique for this compound and its metabolites depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural information or source identification.

TechniquePrimary ApplicationSensitivityThroughputCostKey AdvantagesKey Limitations
HPLC-PDA Quantification in less complex matrices (e.g., e-liquids, pharmaceutical formulations) nih.govscienceopen.comModerate (µg/mL to high ng/mL) akjournals.comscienceopen.comHighLowSimple, robust, low cost akjournals.comscirp.orgLimited sensitivity and selectivity for complex biological samples thermofisher.com
GC-MS Quantification in biological and environmental samples nih.govnih.govHigh (low ng/mL) arabjchem.orgnih.govModerateModerateHigh selectivity and sensitivity, well-established methods arabjchem.orgnih.govRequires derivatization for some metabolites, not suitable for non-volatile compounds akjournals.com
LC-MS/MS Quantification in complex biological matrices (plasma, urine, hair) nih.govmdpi.comcriver.comVery High (pg/mL to low ng/mL) thermofisher.commdpi.comHighHighGold standard for sensitivity and selectivity, can analyze multiple metabolites simultaneously nih.govnih.govnih.govHigher operational cost and complexity akjournals.com
NMR Quantification, structural elucidation, source identification (TDN vs. TFN) nih.govresearchgate.netacs.orgLow to Moderate (µM to mM), enhanced by hyperpolarization rsc.orgLowHighProvides structural information, direct quantification without standards, source identification nih.govresearchgate.netLower sensitivity than MS techniques, requires higher sample quantity nih.gov
IRMS Source identification through isotopic fingerprinting nih.govVery High (for isotope ratios)LowVery HighProvides precise overall isotopic ratios for source authentication nih.govHighly specialized, often used in conjunction with other techniques nih.gov

Interactive Data Table: Comparison of Analytical Techniques

This table summarizes the key performance characteristics of the major analytical techniques used for this compound and its metabolites.

Preclinical Research Methodologies for S Nicotine Studies

In Vitro Cellular Models

In vitro models are crucial for dissecting the direct cellular and molecular effects of (S)-(-)-Nicotine in a controlled environment.

Neuronal Cell Culture Systems

Neuronal cell cultures provide a fundamental tool for studying the effects of this compound on the nervous system. These systems allow for the investigation of nicotine's impact on neuronal viability, function, and signaling pathways.

Primary cultures of mouse ventral midbrain neurons, which include dopaminergic (DA) neurons, are used to study the neuroprotective effects of nicotine (B1678760). jneurosci.org Studies have shown that nicotine can protect these neurons against endoplasmic reticulum stress. jneurosci.org For instance, research using immortalized hippocampal HT-22 cells, a model for neuronal oxidative injury, has demonstrated that pretreatment with low concentrations of nicotine can inhibit hydrogen peroxide (H2O2)-induced oxidative damage. frontiersin.org This protective effect is mediated through the activation of α7 nicotinic acetylcholine (B1216132) receptors (α7-nAChRs) and the subsequent Erk1/2 signaling pathway. frontiersin.org

To observe the intracellular movements of nicotine, scientists have developed protein sensors that fluoresce in its presence. labmanager.com This technology has revealed that nicotine enters the endoplasmic reticulum of neuronal cells within seconds of exposure, where it can influence the assembly and transport of nicotinic acetylcholine receptors (nAChRs) to the cell surface. labmanager.com Furthermore, studies on cultured neurons have shown that nicotine exposure can increase the dispersal of the Golgi apparatus throughout the soma, dendrites, and axons, a process that is dependent on the expression of α4β2 nicotinic acetylcholine receptors. biorxiv.org

Neuroblastoma cell lines, such as the neuroblastoma-2a cells transiently transfected with α4β2 nAChRs, are also utilized to examine the pharmacological effects of compounds on nAChR activity. mdpi.com

Non-Neuronal Cell Lines

The effects of this compound extend beyond the nervous system, and various non-neuronal cell lines are used to investigate these actions. Nicotinic acetylcholine receptors (nAChRs) are present in numerous non-neuronal tissues, including bronchial epithelial cells and endothelial cells. jci.orgjci.org

Studies using non-small cell lung cancer (NSCLC) cell lines, such as A549 cells, have shown that nicotine can stimulate cell proliferation. jci.orgjci.org This mitogenic effect is mediated through the α7-nAChR subunit and involves the activation of the Src and Rb–Raf-1 pathways. jci.orgjci.org Nicotine has also been found to induce proliferation in a variety of other cancer cell lines, including those from breast, gastric, and colon cancers, often through the α7-nAChR subunit. nih.gov

Human bronchial epithelial cells are used to model the effects of nicotine on the respiratory system. These cells express α3, α5, α7, β2, and β4 nAChR subunits. probiologists.com In vitro models using reconstituted 3D human airway tissues, such as MucilAir™, allow for the assessment of aerosols from nicotine delivery products at the air-liquid interface, mimicking a more realistic exposure scenario. researchgate.net

Human embryonic stem cells (ESCs) and mesenchymal stem cells (MSCs) are employed to study the developmental effects of nicotine. Research has shown that nicotine can have concentration-dependent effects on the proliferation of mouse ESCs and can impair the chondrogenic differentiation of MSCs. escholarship.org

In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic and behavioral effects of this compound.

Rodent Models (e.g., Mice, Rats)

Rats and mice are the most commonly used animal models in nicotine research. mdpi.comnih.gov These models allow for the investigation of nicotine's rewarding effects, dependence, withdrawal, and its impact on various physiological systems. nih.govnih.gov Different strains of mice, such as the C57BL/6J strain, are used to explore the genetic basis of nicotine dependence and its effects on learning and memory. cancer.govjax.org

To model human tobacco use, researchers use various methods of nicotine administration in rodents, including subcutaneous injections, continuous infusion via osmotic minipumps, and intravenous self-administration. nih.govscivisionpub.com The blood nicotine and cotinine (B1669453) levels achieved in these models are often comparable to those found in human smokers. nih.gov

ModelSpeciesKey Research AreaCommon Findings
Self-AdministrationRats, MiceRewarding effects, Addiction potentialRodents will work to receive intravenous infusions of nicotine. nih.govcore.ac.uk
Conditioned Place Preference (CPP)Rats, MiceRewarding and aversive effectsLow doses of nicotine typically produce conditioned place preference, while high doses can lead to aversion. nih.gov
Intracranial Self-Stimulation (ICSS)RatsEffects on brain reward functionNicotine can lower the threshold for brain stimulation reward, indicating an enhancement of reward function. nih.gov
Withdrawal ModelsRats, MiceDependence and withdrawal symptomsCessation of chronic nicotine administration leads to somatic and affective withdrawal signs. nih.gov

Behavioral Neuropharmacology Assays

Behavioral neuropharmacology assays are used to assess the subjective and behavioral effects of this compound in animals. These assays are crucial for understanding the neurobiological mechanisms underlying nicotine's effects on mood, cognition, and behavior. unl.edunih.gov

Operant drug discrimination is a highly specific behavioral assay used to study the interoceptive (internal) stimulus effects of drugs. core.ac.uk In this paradigm, animals are trained to recognize the subjective effects of a drug and to make a specific response to receive a reward. nih.govunl.edu

In a typical nicotine discrimination task, rats are trained in an operant chamber with two levers. nih.govunl.edu On days when they receive an injection of nicotine, pressing one lever results in a food reward, while pressing the other lever has no consequence. On days they receive a saline injection, the opposite is true. unl.edu The animals learn to discriminate the internal state produced by nicotine from the state produced by saline. nih.govunl.edu

This methodology has been instrumental in characterizing the neuropharmacological basis of nicotine's subjective effects. core.ac.uknih.gov For example, studies have used this paradigm to identify the brain regions and receptor systems that mediate nicotine's discriminative stimulus effects. Research has shown that the discriminative stimulus effects of nicotine may be mediated, at least in part, through the dorsal hippocampus. nih.gov Furthermore, the α4β2 nAChR subtype has been identified as playing a central role in the nicotine discriminative stimulus. acs.org

Study AspectMethodologyKey Findings
Neuroanatomical SubstratesMicroinjections of nicotine into specific brain regions of trained rats.The dorsal hippocampus appears to be involved in mediating the discriminative stimulus effects of nicotine, while the nucleus accumbens may not be as critical. nih.gov
Receptor MechanismsSubstitution tests with various nicotinic receptor agonists and antagonists.The α4β2 nicotinic acetylcholine receptor is a key mediator of the nicotine discriminative stimulus. acs.org Ligands like varenicline (B1221332) can substitute for nicotine in this paradigm. unl.edu
Translational ResearchComparison of preclinical findings with human drug discrimination studies.Provides a method to assess the subjective effects of nicotine itself, separate from other stimuli associated with smoking, and can inform public health policies on nicotine content in products. nih.gov
Pavlovian Conditioning Protocols

Pavlovian conditioning is a fundamental preclinical research methodology used to investigate the associative learning processes involved in nicotine addiction. In these protocols, the interoceptive stimulus effects of this compound can be utilized as a conditioned stimulus (CS) that, through repeated pairings with an unconditioned stimulus (US), comes to elicit a conditioned response (CR). unl.eduunl.educore.ac.uk This paradigm allows researchers to study how the internal state induced by nicotine can acquire motivational significance and influence behavior. unl.educore.ac.uk

A common approach involves pairing the administration of this compound (the CS) with the delivery of an appetitive US, such as sucrose (B13894). unl.educore.ac.uk Over time, the animal learns to associate the internal cues of nicotine with the rewarding properties of sucrose, leading to the development of a CR, typically measured as an increase in approach behavior towards the location of sucrose delivery (goal-tracking). unl.eduunl.edu Variations in these protocols include altering the number of CS-US pairings and the ratio of paired to unpaired sucrose deliveries to examine the strength and persistence of the conditioned association. unl.edu

Studies have demonstrated that nicotine can effectively serve as a CS, controlling anticipatory reward-seeking behaviors. unl.edu For instance, in a discriminated goal-tracking task, rats learn to approach a reward receptacle when nicotine is administered but not when saline is given. researchgate.net This differential responding indicates that the interoceptive effects of nicotine have successfully entered into a conditioned association with the reward. unl.edu The robustness of this conditioning is influenced by factors such as the number of conditioning trials. unl.edu

Furthermore, Pavlovian conditioning protocols can be designed to investigate more complex learning phenomena. For example, the nicotine drug state can act as an occasion setter, signaling when a specific CS-US relationship is in effect. unl.educore.ac.uk In such a paradigm, an external cue (like a light) might only predict a reward in the presence of nicotine, demonstrating nicotine's ability to modulate other learned associations. unl.edu These methodologies provide valuable insights into how the pharmacological effects of nicotine can become deeply intertwined with environmental cues and rewards, contributing to the tenacity of addiction. unl.educore.ac.uk

Locomotor Activity Assessments

Locomotor activity assessments are a cornerstone of preclinical research on this compound, providing a straightforward measure of the drug's psychostimulant effects. scielo.brunirioja.es These assessments typically involve placing an animal, such as a rat or mouse, into a novel environment, often a chamber equipped with photobeams or video tracking software, to quantify its movement. scielo.brimrpress.com The key finding from these studies is that acute administration of nicotine generally increases locomotor activity, a phenomenon attributed to the drug's ability to stimulate dopamine (B1211576) release in the striatum. unirioja.esmdpi.com

Repeated exposure to this compound can lead to locomotor sensitization, which is an enhancement of the locomotor-activating effects of the drug. unirioja.esimrpress.com This sensitization is thought to reflect neuroplastic changes in the brain's reward pathways and is considered a preclinical model for the development of drug addiction. unl.eduunirioja.es The expression of locomotor sensitization can be influenced by various factors, including the sex of the animal, with some studies reporting that female rats develop more pronounced locomotor sensitization than males following chronic nicotine administration. imrpress.com

The table below summarizes findings from a study investigating locomotor activity in adolescent rats pretreated with saline or methylphenidate (MPD) and then challenged with nicotine.

Pretreatment GroupChallenge DrugLocomotor Activity (Mean Counts)
Saline (SAL)Saline (SAL)~100
Saline (SAL)Nicotine (NIC)~300
MPDNicotine (NIC)~320

This table is based on data presented in a study examining the effects of methylphenidate pretreatment on nicotine-induced locomotor activity. scielo.br

Locomotor activity assessments can also be combined with other behavioral paradigms, such as Pavlovian conditioning, to explore the interplay between the unconditioned and conditioned effects of nicotine. unl.edu For example, a distinct environment repeatedly paired with nicotine administration can itself come to elicit an increase in locomotor activity, even in the absence of the drug. This conditioned hyperactivity is a manifestation of Pavlovian conditioning, where the environment serves as the CS and the locomotor effects of nicotine act as the US. unl.edu

Electrophysiological Techniques

Electrophysiological techniques are instrumental in elucidating the cellular and synaptic mechanisms underlying the effects of this compound on the nervous system. These methods allow for the direct measurement of neuronal activity, providing high temporal resolution insights into how nicotine alters neuronal firing, synaptic transmission, and plasticity. researchgate.netfrontiersin.org

In vivo electrophysiology involves recording the electrical activity of neurons directly within the brain of a living animal. This technique has been crucial in demonstrating that nicotine increases the firing rate and burst firing of dopamine neurons in the ventral tegmental area (VTA). researchgate.net This enhanced dopaminergic activity is a key neural substrate for nicotine's reinforcing properties. nih.gov

Ex vivo electrophysiology , typically using brain slice preparations, allows for a more controlled investigation of nicotine's effects on specific neural circuits. For instance, studies using this approach have shown that acute application of nicotine can depress excitatory neurotransmission in the dorsolateral striatum by reducing the probability of transmitter release. frontiersin.org Furthermore, these studies have revealed that nicotine can facilitate long-term synaptic depression (LTD), a form of synaptic plasticity. frontiersin.org

The table below presents data from an electrophysiological study on the effects of nicotine on evoked potentials in the female rat brain.

ConditionEvoked Population Spike Amplitude (% of Baseline)Paired Pulse Ratio
Acute NicotineDecreasedIncreased
Sub-chronic Nicotine (2-8 days abstinence)Sustained DepressionNo Change

This table summarizes findings from a study investigating the acute and sub-chronic effects of nicotine on synaptic transmission in the dorsolateral striatum. frontiersin.org

Event-related potentials (ERPs) , measured using electroencephalography (EEG) in humans, can also be considered a non-invasive electrophysiological technique. Studies using ERPs have shown that cues associated with smoking can elicit larger P2 and P3 waves, particularly in smokers, indicating that these cues gain motivational significance through associative learning. eur.nl While not a preclinical animal technique, it demonstrates the translational utility of electrophysiological measures in understanding nicotine's effects.

Molecular Biological Approaches

Molecular biological approaches are fundamental to understanding the actions of this compound at the most basic level: the interaction with its receptors and the subsequent intracellular signaling cascades. These techniques allow researchers to investigate the genetic and protein-level changes that underlie nicotine's effects on the brain and behavior. nih.govnih.gov

A primary focus of molecular biological research in this area is the study of nicotinic acetylcholine receptors (nAChRs) , the primary molecular targets of nicotine. nih.govnih.gov These receptors are composed of different subunits, and molecular techniques are used to identify the specific subunit compositions that are critical for different effects of nicotine. For example, studies have shown that nAChRs containing α4 and β2 subunits are essential for the reinforcing properties of nicotine. nih.gov The generation of transgenic animals, such as knockout mice lacking specific nAChR subunits, has been a powerful tool in dissecting the roles of these receptor subtypes in nicotine's behavioral effects. nih.gov

Molecular biological methods are also employed to examine the neuroadaptive changes that occur with chronic nicotine exposure. This includes investigating the upregulation of nAChRs, a hallmark of chronic nicotine use. nih.gov Techniques such as Western blotting can be used to quantify changes in the protein levels of nAChRs and other signaling molecules, such as brain-derived neurotrophic factor (BDNF), in different brain regions following nicotine administration. d-nb.info

Furthermore, molecular studies investigate the genetic factors that may influence an individual's susceptibility to nicotine dependence. This includes research on genes like CYP2A6, which codes for an enzyme responsible for metabolizing nicotine. elsevier.es Variations in this gene can lead to differences in how quickly nicotine is broken down, which can in turn affect smoking behaviors. elsevier.es

The table below provides examples of molecular targets investigated in this compound research.

Molecular TargetResearch FocusKey Findings
α4β2 nAChRsReinforcing effects of nicotineActivation of these receptors on dopamine neurons is required for nicotine's rewarding properties. nih.gov
Brain-Derived Neurotrophic Factor (BDNF)Neuroplasticity and behavioral changesNicotine exposure can alter BDNF levels, though findings can be variable. d-nb.info
CYP2A6 GeneNicotine metabolismGenetic variations influence the rate of nicotine metabolism and smoking behavior. elsevier.es

Neuroimaging Techniques (e.g., MRI, PET for molecular targets)

Neuroimaging techniques provide a non-invasive window into the structural and functional changes in the brain induced by this compound. These methods are crucial for translating findings from preclinical animal models to human conditions. researchgate.netnih.gov

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification of molecular targets, such as neurotransmitter receptors. researchgate.netnih.gov In the context of nicotine research, PET studies using specific radioligands have been instrumental in demonstrating the upregulation of nAChRs in the brains of chronic smokers. researchgate.net PET can also be used to measure nicotine's effects on neurotransmitter systems, such as the dopamine system. For example, studies have shown that smoking a cigarette leads to dopamine release in the ventral striatum. nih.gov

Magnetic Resonance Imaging (MRI) offers excellent spatial resolution for examining brain structure. Structural MRI studies have revealed differences in gray matter density between smokers and non-smokers, particularly in frontal brain regions. nih.gov

Functional MRI (fMRI) measures brain activity by detecting changes in blood flow, often referred to as the blood-oxygen-level-dependent (BOLD) signal. nih.gov Pharmacological MRI (phMRI), a subset of fMRI, specifically investigates the effects of drug administration on brain activity. nih.govfrontiersin.org Studies using phMRI have shown that nicotine administration increases the BOLD signal in limbic and cortical areas. nih.gov fMRI can also be used to study how nicotine affects brain networks during cognitive tasks and at rest. researchgate.net For instance, nicotine has been shown to modulate the activity of large-scale brain networks like the executive control network and the default mode network. researchgate.net

The table below summarizes the applications of different neuroimaging techniques in this compound research.

TechniquePrimary ApplicationKey Findings in Nicotine Research
Positron Emission Tomography (PET)Quantifying molecular targets (e.g., receptors) and neurotransmitter release. researchgate.netnih.govUpregulation of nAChRs in smokers; smoking-induced dopamine release in the ventral striatum. researchgate.netnih.gov
Magnetic Resonance Imaging (MRI)Assessing brain structure. nih.govReduced gray matter density in the frontal regions of smokers. nih.gov
Functional MRI (fMRI)Measuring brain activity and network function. researchgate.netnih.govNicotine-induced activation of limbic and cortical regions; modulation of large-scale brain networks. researchgate.netnih.gov

Microdialysis for Neurotransmitter Monitoring

Microdialysis is a widely used in vivo technique for continuously monitoring the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals. frontiersin.orgnih.gov This methodology has been pivotal in understanding the neurochemical effects of this compound, particularly its impact on the dopamine system. frontiersin.orgplos.org

The technique involves implanting a small, semi-permeable probe into a target brain area, such as the nucleus accumbens or the striatum. frontiersin.orgnih.gov The probe is then perfused with a physiological solution (ringer's solution), and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is collected for analysis. frontiersin.orgmdpi.com The collected samples, known as dialysates, are typically analyzed using highly sensitive techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (MS/MS). frontiersin.orgnih.gov

A key finding from microdialysis studies is that systemic administration of nicotine increases the release of dopamine in the nucleus accumbens, a brain region critical for reward and reinforcement. plos.org This effect is believed to be a primary mechanism underlying nicotine's addictive properties. nih.gov Microdialysis has also been used to demonstrate that this nicotine-induced dopamine release is regulated by nAChRs located in the ventral tegmental area (VTA). plos.org

In addition to dopamine, microdialysis can be used to monitor other neurotransmitters affected by nicotine, such as glutamate (B1630785) and GABA. plos.org For example, studies have shown that nicotine can transiently increase GABAergic transmission, followed by a more persistent enhancement of glutamatergic transmission. plos.org This shift in the balance of inhibitory and excitatory neurotransmission is thought to contribute to the increased excitability of dopaminergic neurons. plos.org

The table below provides an overview of neurotransmitters monitored by microdialysis in this compound studies and the observed effects.

NeurotransmitterBrain RegionEffect of Nicotine
DopamineNucleus Accumbens, StriatumIncreased release frontiersin.orgplos.org
GABAVentral Tegmental AreaTransient increase plos.org
GlutamateVentral Tegmental AreaEnhanced transmission plos.org

Methodological Considerations in Preclinical Studies

When conducting preclinical research on this compound, several methodological factors must be carefully considered to ensure the validity and translational relevance of the findings. nih.govuwo.ca

One critical consideration is the route of administration . While injections (subcutaneous or intravenous) are common for precise control, they may not fully mimic the pharmacokinetics of human tobacco use. uwo.ca Newer methods, such as vapor exposure, are being developed to better model inhalation. uwo.ca The choice of administration route can significantly impact the behavioral and neurobiological outcomes.

The sex of the animal subjects is another important factor. There is growing evidence for sex differences in the behavioral and neurobiological responses to nicotine. imrpress.commdpi.com For example, some studies have found that female rats are more sensitive to the locomotor-sensitizing effects of nicotine. imrpress.com Therefore, including both male and female animals in study designs is crucial for a comprehensive understanding.

The developmental stage at which nicotine exposure occurs is also a key variable. The effects of nicotine can differ significantly between adolescent and adult animals, which is relevant to understanding the increased vulnerability to addiction during adolescence. scielo.brunirioja.es

A potential confound in studies examining the interaction of nicotine with other substances, such as alcohol, is the possibility that nicotine alters the pharmacokinetics of the other drug, rather than directly affecting its reinforcing properties. nih.gov It is also important to consider that chronic nicotine exposure can lead to neuroadaptive changes, such as altered receptor numbers and sensitivity, which can influence the effects of subsequent drug administration. nih.gov

Finally, the behavioral paradigms used should be carefully selected to model specific aspects of addiction. For instance, while locomotor activity provides a measure of psychostimulant effects, other models like self-administration and conditioned place preference are needed to assess reinforcing and rewarding properties, respectively. scholaris.ca The interpretation of results should always be made in the context of the specific methodology employed.

Future Directions in S Nicotine Research

Elucidation of Novel Molecular Targets

While the primary molecular targets of (S)-(-)-nicotine are the nicotinic acetylcholine (B1216132) receptors (nAChRs), emerging research is beginning to shed light on other potential binding sites and less-characterized nAChR subtypes. nih.gov The identification and characterization of these novel targets are paramount for a comprehensive understanding of nicotine's physiological and pathological roles.

Future investigations are expected to focus on:

Non-neuronal nAChRs: this compound's effects are not confined to the central nervous system. nAChRs are expressed on a variety of non-neuronal cells, including immune cells, endothelial cells, and epithelial cells, such as those in the lungs. nih.gov Research into the function of these receptors and how this compound modulates their activity could reveal new therapeutic avenues for inflammatory diseases and cancer. nih.gov

Acetylcholinesterase (AChE): Recent studies employing spectroscopic methods and computer simulations have suggested that this compound can interact with acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. researchgate.netrsc.org Although the binding affinity appears to be weak, this interaction could have significant implications for cholinergic signaling and neurotoxicity. researchgate.netrsc.org Further research is needed to validate these findings and elucidate the functional consequences of this binding.

Orphan Receptors: The human genome contains numerous "orphan" receptors for which the endogenous ligand has not yet been identified. High-throughput screening and computational docking studies could uncover potential interactions between this compound and these receptors, opening up entirely new signaling pathways for investigation.

Potential Novel TargetLocation/FunctionImplication of this compound Interaction
Non-neuronal nAChRsImmune cells, endothelial cells, lung epithelial cellsModulation of inflammation, angiogenesis, and cell proliferation
Acetylcholinesterase (AChE)Cholinergic synapsesAlteration of acetylcholine levels and cholinergic neurotransmission
Orphan ReceptorsVarious tissuesDiscovery of novel signaling pathways and physiological effects

Deeper Understanding of Activity-Dependent Neurotransmitter Plasticity

This compound is a potent modulator of synaptic plasticity, the cellular mechanism underlying learning and memory. Its ability to influence long-term potentiation (LTP) and long-term depression (LTD) in various brain regions is well-documented. However, a deeper understanding of how nicotine's effects are integrated at the circuit level and how they contribute to activity-dependent neurotransmitter plasticity is a key area for future research.

A significant focus will be on understanding "neurotransmitter switching," a phenomenon where neurons change their neurotransmitter phenotype in an activity-dependent manner. Recent evidence suggests that early-life exposure to nicotine (B1678760) can induce dopamine (B1211576) plasticity through this mechanism, potentially leading to long-lasting changes in reward-seeking behavior.

Future research in this area will likely involve:

Advanced Imaging Techniques: The use of two-photon microscopy and other advanced imaging techniques in vivo will allow for the direct visualization of synaptic structural and functional changes in response to this compound in real-time.

Optogenetics and Chemogenetics: These powerful tools enable the precise control of specific neuronal populations, allowing researchers to dissect the circuit-level mechanisms by which nicotine modulates neurotransmitter release and plasticity.

Transcriptomic and Proteomic Analyses: Examining changes in gene and protein expression in specific neuronal populations following nicotine exposure will provide insights into the molecular machinery underlying nicotine-induced plasticity.

Interdisciplinary Approaches for Comprehensive Mechanisms

The complex effects of this compound on the brain and body necessitate a move towards more integrated, interdisciplinary research approaches. Combining methodologies from computational biology, systems biology, and experimental neuroscience will be crucial for building a comprehensive picture of nicotine's mechanisms of action. nih.govjournal-jop.org

Key interdisciplinary strategies for future research include:

Computational Modeling: The development of sophisticated computational models of nAChR subtypes and their interactions with this compound can provide valuable insights into the molecular determinants of binding affinity and receptor activation. nih.govnih.govresearchgate.net These models can also be used to simulate the effects of nicotine on neuronal networks and predict behavioral outcomes.

Systems Biology: A systems biology approach, which integrates data from genomics, proteomics, and metabolomics, can help to identify the complex network of genes and signaling pathways that are modulated by this compound. nih.gov This approach can reveal novel drug targets and biomarkers for nicotine addiction and related diseases.

Optogenetics in Behavioral Neuroscience: The application of optogenetics to study animal models of nicotine addiction allows for the precise manipulation of specific neural circuits implicated in reward, withdrawal, and relapse. nih.govnih.govmedium.com This can provide causal evidence for the role of different brain regions and neuronal populations in the behavioral effects of nicotine.

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the pharmacokinetics and metabolism of this compound is essential for both basic research and clinical applications. The development of more sensitive, specific, and high-throughput analytical techniques will be critical for the comprehensive characterization of nicotine and its metabolites in biological samples.

Future advancements in analytical chemistry will likely focus on:

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography (LC) or gas chromatography (GC) with high-resolution mass spectrometry (MS) will continue to be a cornerstone for the sensitive and specific quantification of nicotine and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as site-specific natural isotope fractionation and site-specific peak intensity ratio NMR, are emerging as powerful tools for distinguishing between tobacco-derived and synthetic nicotine sources.

Novel Biosensors: The development of novel biosensors, potentially based on electrochemical or optical detection methods, could provide real-time monitoring of nicotine levels in vivo, offering unprecedented insights into its dynamic concentration changes in the brain.

Analytical TechniqueApplication in this compound Research
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification of nicotine and volatile metabolites in biological fluids and tissues.
Liquid Chromatography-Mass Spectrometry (LC-MS)High-throughput analysis of nicotine and a wide range of non-volatile metabolites.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermination of enantiomeric purity and differentiation of synthetic vs. natural nicotine.
PolarimetryMeasurement of the optical rotation to distinguish between (S)-(-)- and (R)-(+)-nicotine.

Q & A

Basic: How to design experiments to assess the pharmacological effects of (S)-(-)-Nicotine?

Answer:
Use the PICOT framework to structure the study:

  • Population/Problem (e.g., animal models, neuronal cell lines).
  • Intervention (dose, administration route, enantiomeric purity of this compound).
  • Comparison (e.g., racemic nicotine, (R)-(+)-enantiomer, or placebo).
  • Outcome (e.g., receptor binding affinity, neurotransmitter release).
  • Time (acute vs. chronic exposure).
    Control variables like pH, temperature, and solvent composition to ensure reproducibility. Validate results using orthogonal assays (e.g., electrophysiology and HPLC).

Basic: What are standard protocols for ensuring reproducibility in preclinical studies on this compound?

Answer:
Follow NIH guidelines for preclinical research:

  • Report detailed experimental conditions (e.g., animal strain, cell passage number, nicotine purity).
  • Use blinded data collection and analysis.
  • Include negative controls (e.g., vehicle-only groups) and positive controls (e.g., known agonists like acetylcholine).
  • Document all procedures in supplemental materials for peer review.

Advanced: How to resolve contradictions in data on enantiomer-specific effects of nicotine?

Answer:
Conduct a systematic review with meta-regression:

  • Define inclusion/exclusion criteria (e.g., studies using ≥98% enantiomeric purity).
  • Extract data on variables like dosage, model system, and outcome measures.
  • Use statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity.
  • Perform subgroup analyses to identify confounding factors (e.g., differences in α4β2 vs. α7 nicotinic receptor subtypes). Address publication bias via funnel plots.

Advanced: What methodological approaches are used to study neurobiological mechanisms of this compound?

Answer:
Combine in vivo (e.g., rodent behavioral assays) and in vitro (e.g., patch-clamp electrophysiology) models:

  • Use CRISPR/Cas9 to knock out specific nicotinic receptor subunits in cell lines.
  • Employ calcium imaging to map neuronal activation patterns.
  • Validate findings with RNA sequencing to identify differentially expressed genes. Ensure translational relevance by cross-referencing human neuroimaging data.

Basic: How to formulate a research question using PICOT for nicotine studies?

Answer:
Structure the question using PICOT components :

  • Example : “In adult smokers (P), does this compound replacement therapy (I) compared to varenicline (C) reduce craving severity (O) over 12 weeks (T)?”
    Refine the question using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).

Advanced: How to evaluate the feasibility of longitudinal studies on nicotine's cognitive effects?

Answer:
Apply the FINER criteria :

  • Feasible : Assess sample size requirements and attrition rates using power analysis.
  • Novel : Identify gaps via scoping reviews (e.g., limited data on aging populations).
  • Ethical : Ensure IRB approval for longitudinal neuropsychological testing.
  • Relevant : Align with public health priorities (e.g., nicotine’s role in cognitive decline).

Basic: What statistical methods are appropriate for analyzing dose-response data in nicotine research?

Answer:

  • Use ANOVA for multi-group comparisons (e.g., dose tiers).
  • Fit nonlinear regression models (e.g., sigmoidal curves) to estimate EC₅₀ values.
  • Apply corrections for multiple comparisons (e.g., Bonferroni). Report confidence intervals and effect sizes.

Advanced: How to conduct a meta-analysis of nicotine's receptor affinity studies?

Answer:
Follow PRISMA guidelines :

  • Search databases (e.g., PubMed, Embase) using terms like “nicotine enantiomer binding affinity.”
  • Extract Kd or IC50 values and standardize units.
  • Use random-effects models to account for inter-study variability.
  • Perform sensitivity analyses to exclude outliers (e.g., studies with impure enantiomers).

Basic: How to ensure ethical considerations in human studies involving nicotine administration?

Answer:

  • Obtain IRB approval with explicit informed consent detailing nicotine’s addictive potential.
  • Monitor adverse events (e.g., tachycardia) and provide cessation resources.
  • Use double-blind designs to minimize bias. Reference NIH guidelines for human subjects research.

Advanced: What strategies validate enantiomeric purity in synthesized this compound?

Answer:

  • Chiral chromatography (e.g., HPLC with a Chiralpak column) to separate enantiomers.
  • Circular dichroism (CD) spectroscopy to confirm optical activity.
  • NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃). Report purity thresholds (e.g., ≥99%) in all publications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.